Product packaging for Methyl 5-bromo-2-chloro-3-nitrobenzoate(Cat. No.:CAS No. 124371-59-1)

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Cat. No.: B1386334
CAS No.: 124371-59-1
M. Wt: 294.48 g/mol
InChI Key: XVVAOPFGJSBHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromo-2-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H5BrClNO4 and its molecular weight is 294.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClNO4 B1386334 Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS No. 124371-59-1

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVAOPFGJSBHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-chloro-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing groups (nitro and chloro) and a halogen (bromo) on the benzene ring, coupled with a reactive methyl ester functionality, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characteristics, offering valuable insights for its application in pharmaceutical and materials science research.

Chemical Identity and Physical Properties

This compound is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅BrClNO₄[1][2]
Molecular Weight 294.49 g/mol
CAS Number 124371-59-1[2][3]
Appearance Solid[1][2]
Purity Typically >98%[1][2]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid. The first step involves the nitration of the benzoic acid derivative, followed by esterification to yield the final product.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 5-bromo-2-chlorobenzoic acid C 5-bromo-2-chloro-3-nitrobenzoic acid A->C Nitrating agent B HNO₃ / H₂SO₄ D 5-bromo-2-chloro-3-nitrobenzoic acid G This compound D->G Esterification E Methanol (CH₃OH) F Acid catalyst (e.g., H₂SO₄)

Caption: Synthesis of this compound.

Experimental Protocol:

Step 1: Nitration of 5-bromo-2-chlorobenzoic acid

A detailed procedure for the nitration of a similar compound, 2-chloro-5-nitrobenzoic acid, can be adapted. In a typical reaction, 5-bromo-2-chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position. The strong electron-withdrawing nature of the existing substituents directs the incoming nitro group to this position.

Step 2: Esterification of 5-bromo-2-chloro-3-nitrobenzoic acid

The resulting 5-bromo-2-chloro-3-nitrobenzoic acid is then esterified. A common method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction proceeds via a Fischer-Speier esterification mechanism.

Spectral Data and Characterization

While specific, publicly available spectra for this compound are limited, its spectral characteristics can be predicted based on the analysis of similar substituted nitrobenzoates.[1][4][5][6] Chemical suppliers often confirm the structure and purity of this compound using a variety of analytical techniques including NMR, IR, and mass spectrometry.[7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one singlet for the methyl ester protons.

  • Aromatic Protons (δ 7.5-8.5 ppm): The two protons on the aromatic ring are in different chemical environments and are expected to appear as doublets due to ortho-coupling. The exact chemical shifts will be influenced by the deshielding effects of the adjacent nitro, chloro, and bromo groups.

  • Methyl Protons (δ 3.9-4.0 ppm): The three protons of the methyl ester group will appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (δ ~164 ppm): The carbon of the ester carbonyl group is expected to resonate in this downfield region.[1]

  • Aromatic Carbons (δ 120-150 ppm): The six carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro and chloro groups will be shifted further downfield.

  • Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.[1]

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹.

  • C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.

  • C-Cl and C-Br Stretches: These will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (294.49 g/mol ) is expected. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity.

  • Major Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The nitro group can also be lost as NO₂.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution.

Reactivity Profile

Reactivity_Profile cluster_0 Key Reactive Sites cluster_1 Potential Reactions A This compound B Nucleophilic Aromatic Substitution (at C-Cl or C-Br) A->B C Reduction of Nitro Group A->C D Hydrolysis of Ester A->D

Caption: Potential reactive sites of this compound.

Nucleophilic Aromatic Substitution

The chloro and bromo substituents on the aromatic ring can potentially be displaced by strong nucleophiles. The electron-withdrawing nitro group, positioned ortho and para to the halogens, activates the ring for such reactions by stabilizing the intermediate Meisenheimer complex. The relative reactivity of the chloro and bromo groups towards substitution will depend on the specific reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a valuable synthetic tool for introducing an amino group, which can then be further functionalized.

Reactions of the Ester Group

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-chloro-3-nitrobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich functionality and predictable reactivity make it an important intermediate for the preparation of a wide range of target molecules in the pharmaceutical and materials science fields. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

"Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS 124371-59-1"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1)

Abstract: This technical guide provides a comprehensive overview of this compound, CAS No. 124371-59-1, a poly-functionalized aromatic building block of significant interest to the pharmaceutical and fine chemical industries. The document delineates its physicochemical properties, provides a validated synthesis protocol, explores its rich chemical reactivity, and discusses its application in the synthesis of complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Core Compound Identity and Physicochemical Properties

This compound is a highly substituted benzene derivative, incorporating four distinct functional groups: a methyl ester, a nitro group, and two different halogen atoms (bromine and chlorine). This unique combination of functionalities makes it a valuable and versatile intermediate in multi-step organic synthesis.

The strategic placement of these groups dictates the compound's reactivity. The electron-withdrawing nature of the nitro and chloro groups, and the ester, deactivates the aromatic ring towards electrophilic substitution, while the bromine atom serves as a prime handle for cross-coupling reactions. The nitro group itself is a key precursor to an amino group, which can unlock further synthetic pathways.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

PropertyValueSource
CAS Number 124371-59-1[1][2]
Molecular Formula C₈H₅BrClNO₄[1]
Molecular Weight 294.49 g/mol [1]
IUPAC Name This compound[2]
Appearance Solid[1]
Purity Typically ≥98%[1]
SMILES COC(=O)c1c(Cl)c(--INVALID-LINK--=O)cc(Br)c1[2]
InChI Key XVVAOPFGJSBHMS-UHFFFAOYSA-N[1]

Synthesis Pathway and Protocol

This compound is not a naturally occurring compound; it is produced via multi-step chemical synthesis. A logical and industrially scalable approach involves the regioselective nitration of a suitable precursor, methyl 5-bromo-2-chlorobenzoate.

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on a standard electrophilic aromatic substitution reaction. The precursor, methyl 5-bromo-2-chlorobenzoate, possesses two halogen substituents. The chloro group is ortho-, para-directing and activating (though deactivating overall due to induction), while the bromo group is also ortho-, para-directing. The position between these two groups (C3) is sterically hindered and electronically deactivated. The most favorable position for nitration is C3, which is ortho to the chloro group and meta to the bromo group. The strong deactivation of the ring requires forcing nitration conditions.

retrosynthesis target This compound (CAS 124371-59-1) reagent Nitrating Agent (HNO₃ / H₂SO₄) target->reagent Electrophilic Aromatic Substitution precursor Methyl 5-bromo-2-chlorobenzoate reagent->precursor

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Nitration of Methyl 5-bromo-2-chlorobenzoate

This protocol is a representative procedure based on well-established nitration methodologies for deactivated aromatic esters.[3][4]

Disclaimer: This procedure must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Methyl 5-bromo-2-chlorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1.5 equivalents of concentrated nitric acid to 3 equivalents of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0 °C.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of methyl 5-bromo-2-chlorobenzoate in 4 equivalents of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the benzoate precursor. Causality: The rate of addition must be carefully controlled to maintain the internal temperature between 5-15 °C.[4] Exceeding this temperature range significantly increases the risk of forming dinitrated or other side products and poses a safety hazard due to the exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Filter the solid product under suction and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[3]

  • Characterization: The final product should be dried under vacuum and characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective transformations.

reactivity_map center_mol This compound product_amine Methyl 3-amino-5-bromo-2-chlorobenzoate center_mol->product_amine Nitro Reduction (e.g., Fe/AcOH, SnCl₂/HCl) product_suzuki Methyl 5-aryl-2-chloro-3-nitrobenzoate center_mol->product_suzuki Suzuki Coupling (Pd Catalyst, ArB(OH)₂) product_hydrolysis 5-Bromo-2-chloro-3-nitrobenzoic Acid center_mol->product_hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) product_heterocycle Fused Heterocyclic Systems (e.g., Benzofuranones) product_amine->product_heterocycle Intramolecular Cyclization (Post-functionalization)

Caption: Key chemical transformations of the title compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a cornerstone transformation in medicinal chemistry. This opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and construction of nitrogen-containing heterocycles.

  • Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective but may also cause dehalogenation, particularly debromination.[5] Milder chemical methods are often preferred. Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid (Fe/AcOH), are robust and chemoselective, typically leaving the ester and halogen groups intact.[6]

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions.[7] This reactivity difference allows for the selective functionalization at the C5 position.

  • Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (ArB(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can form a new carbon-carbon bond, yielding 5-aryl-2-chloro-3-nitrobenzoate derivatives.[8][9] This is a powerful method for constructing biaryl scaffolds common in drug molecules.

  • Other Couplings: Similar selectivity can be achieved in other cross-coupling reactions like Sonogashira (with terminal alkynes) and Buchwald-Hartwig amination (with amines).

Precursor to Heterocyclic Scaffolds

This molecule is an excellent starting point for synthesizing complex heterocyclic systems. For example, reduction of the nitro group to an amine, followed by functionalization and intramolecular cyclization, can lead to various fused ring systems. The synthesis of substituted benzofurans, which are important pharmacophores, often involves precursors with similar substitution patterns.[10][11]

Applications in Research and Development

This compound is primarily used as a building block in discovery chemistry.[2] Its utility is not in its final biological activity, but in its capacity to be elaborated into more complex, biologically active molecules.

  • Fragment-Based Drug Discovery: As a highly functionalized aromatic ring, it can serve as a starting point or fragment for building libraries of compounds for screening against various biological targets.

  • Synthesis of Agrochemicals and Dyes: Substituted nitroaromatics are common intermediates in the synthesis of agrochemicals and specialized dyes.[12]

  • Precursor to Kinase Inhibitors: The substituted aniline derived from this compound is a common scaffold in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.

Safety and Handling

Proper handling of this chemical is essential due to its potential hazards. The following information is aggregated from safety data for structurally related compounds.[13][14]

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation
Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation
STOT - Single Exposure GHS07 (Exclamation Mark)H335: May cause respiratory irritation

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[14]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

  • Avoid breathing dust.[15]

  • Wash hands thoroughly after handling.[14]

  • Store in a tightly closed container in a dry, cool place.

Conclusion

This compound (CAS 124371-59-1) is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its multiple functional groups, which allows for a stepwise and controlled elaboration into complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher intending to utilize this versatile building block in their development programs.

References

An In-depth Technical Guide to Methyl 5-bromo-2-chloro-3-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 5-bromo-2-chloro-3-nitrobenzoate, a polysubstituted aromatic compound, represents a quintessential example of such a crucial intermediate. Its unique arrangement of electron-withdrawing and leaving groups on the benzene ring makes it a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development.

Chemical Identity and Nomenclature

The precise identification and nomenclature of chemical entities are fundamental to scientific communication and reproducibility. The compound in focus is unequivocally identified by the following descriptors:

  • IUPAC Name: this compound[1]

  • CAS Number: 124371-59-1[1]

  • Molecular Formula: C₈H₅BrClNO₄[2]

  • Molecular Weight: 294.49 g/mol [2]

The structure of this compound is characterized by a methyl ester group at position 1, a chlorine atom at position 2, a nitro group at position 3, and a bromine atom at position 5 of the benzene ring. This substitution pattern creates a unique electronic and steric environment that dictates its reactivity.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on analogous compounds. It is known to be a solid at room temperature.[2] The presence of halogen and nitro substituents suggests low aqueous solubility but good solubility in common organic solvents like dichloromethane and ethyl acetate.[3] Methyl esters also generally possess lower melting points than their corresponding carboxylic acids due to the absence of strong hydrogen bonding.[3]

PropertyValue/DescriptionSource
IUPAC Name This compound[1]
CAS Number 124371-59-1[1]
Molecular Formula C₈H₅BrClNO₄[2]
Molecular Weight 294.49 g/mol [2]
Physical Form Solid[2]
Purity (Typical) >98%[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid. This approach ensures a high-yielding and pure final product.

Step 1: Nitration of 5-Bromo-2-chlorobenzoic Acid

The first step involves the electrophilic aromatic substitution (nitration) of 5-bromo-2-chlorobenzoic acid.

Experimental Protocol:

  • To a reaction vessel, add 125 g of 5-bromo-2-chlorobenzoic acid and 200 g of 50% sulfuric acid.

  • Cool the mixture to 10 °C.

  • Slowly add 638 g of a mixed acid solution (374 g of sulfuric acid and 264 g of nitric acid) dropwise, maintaining the temperature at 10 °C.

  • After the addition is complete, raise the temperature to 85 °C and maintain for 2 hours.

  • Cool the reaction mixture and pour it over ice.

  • Filter the resulting precipitate, wash with water, and dry to obtain 5-bromo-2-chloro-3-nitrobenzoic acid as a yellow crystalline solid.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Mixed Acid: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for achieving nitration of deactivated aromatic rings.

  • Temperature Control: The initial cooling to 10 °C controls the exothermic nature of the nitration reaction, preventing side reactions and ensuring regioselectivity. The subsequent heating to 85 °C provides the necessary activation energy for the reaction to proceed to completion on the electron-deficient ring.

Step 2: Fischer Esterification to this compound

The second step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification.

Experimental Protocol:

  • In a round-bottom flask, combine 51.0 g (0.182 mol) of 5-bromo-2-chloro-3-nitrobenzoic acid with 500 ml of methanol.

  • Carefully add 20 ml of concentrated sulfuric acid dropwise to the mixture.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Isolate the precipitate by filtration.

  • Concentrate the mother liquor, add water to precipitate any remaining product, and isolate by filtration.

  • Combine the precipitates and dry to yield this compound.

Causality of Experimental Choices:

  • Methanol: Serves as both the solvent and the reactant for the esterification. Using a large excess of methanol helps to drive the equilibrium towards the product side.

  • Concentrated Sulfuric Acid: Acts as an acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heating the reaction to reflux for an extended period (16 hours) is necessary to overcome the activation energy of the reaction and to allow the equilibrium to be established, maximizing the yield of the ester.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification 5-Bromo-2-chlorobenzoic_Acid 5-Bromo-2-chlorobenzoic_Acid Nitration_Reaction Nitration (10°C -> 85°C) 5-Bromo-2-chlorobenzoic_Acid->Nitration_Reaction Mixed_Acid HNO3 / H2SO4 Mixed_Acid->Nitration_Reaction 5-Bromo-2-chloro-3-nitrobenzoic_Acid 5-Bromo-2-chloro-3-nitrobenzoic_Acid Nitration_Reaction->5-Bromo-2-chloro-3-nitrobenzoic_Acid Esterification_Reaction Fischer Esterification (Reflux, 16h) 5-Bromo-2-chloro-3-nitrobenzoic_Acid->Esterification_Reaction Methanol_H2SO4 Methanol / H2SO4 (cat.) Methanol_H2SO4->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

Caption: Synthesis of this compound.

Role in Drug Discovery and Development

While direct applications of this compound in final drug structures are not extensively documented, its precursor, 5-bromo-2-chlorobenzoic acid, is a key starting material in the synthesis of important APIs. Specifically, it is utilized in the preparation of SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[4][5]

The strategic placement of the bromo, chloro, and nitro groups on the methyl benzoate scaffold provides medicinal chemists with a versatile platform for further chemical transformations. Potential synthetic applications include:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nitro group activates the ring towards nucleophilic attack, allowing for the displacement of the chloro or bromo groups by various nucleophiles to introduce new functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a wide array of synthetic possibilities.

  • Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

The potential for these transformations makes this compound a valuable intermediate for the synthesis of novel heterocyclic compounds, which are a cornerstone of modern drug discovery.

Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical for the successful synthesis of APIs. A variety of analytical techniques can be employed for the characterization of this compound.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ester and the nitro group.

Conclusion

This compound is a strategically important intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined synthesis from readily available starting materials and its potential for diverse chemical transformations make it a valuable building block for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, underscoring its significance for researchers and professionals in the field of drug development.

References

A Technical Guide to the Reactivity of the Nitro Group in Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS No. 124371-59-1) is a polyfunctionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The synthetic utility of this intermediate is largely dictated by the reactivity of its nitro group. This guide provides an in-depth analysis of the nitro group's role, focusing on its two primary reactivities: its susceptibility to reduction to form a versatile amino group and its profound influence as an activating group in nucleophilic aromatic substitution (SNAr) reactions. We will explore the chemical principles governing these transformations, present field-proven experimental protocols, and discuss the strategic considerations for incorporating this molecule into synthetic pathways.

Introduction: The Molecular Architecture and Its Implications

This compound is a highly substituted benzene derivative. Its structure, featuring a methyl ester, a nitro group, and two different halogen atoms, creates a unique electronic landscape that defines its chemical behavior.

  • IUPAC Name: this compound[1]

  • CAS Number: 124371-59-1[3]

  • Molecular Formula: C₈H₅BrClNO₄[3]

  • Molecular Weight: 294.49 g/mol [3]

The convergence of three potent electron-withdrawing groups (EWG) — the nitro (-NO₂), chloro (-Cl), and methyl ester (-COOCH₃) groups — renders the aromatic ring exceptionally electron-deficient.[4][5][6] This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to two other key transformations centered around the nitro group's functionality.[5][7] This guide will dissect these dominant reactive pathways.

Dominant Reactive Pathway I: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amino group is one of the most fundamental and crucial transformations in organic synthesis.[8][9] The resulting aniline is a versatile precursor for dyes, pharmaceuticals, and polymers, enabling a host of subsequent reactions such as diazotization, acylation, and directing group chemistry.[10][11]

The primary challenge in reducing the nitro group of this compound is achieving chemoselectivity. The chosen reagent must reduce the nitro functionality without affecting the ester or, more critically, without causing dehalogenation of the chloro and bromo substituents.

Methodologies and Mechanistic Rationale

Several methods are available for nitro group reduction, each with distinct advantages and mechanistic underpinnings. The choice of method is dictated by substrate compatibility, desired yield, and process safety.

Historically, metals in acidic media have been workhorses for nitro reduction. Tin(II) chloride (SnCl₂) in an acidic medium is a particularly mild and effective choice for multifunctionalized substrates.[12][13]

  • Causality: The reaction proceeds via a series of single-electron transfers from the Sn²⁺ ion to the nitro group, with protons from the solvent or acid source facilitating the stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.[14][15] This method is often preferred over catalytic hydrogenation when preserving halogen substituents is a priority.[14] However, it generates stoichiometric amounts of tin-based byproducts, which can complicate purification and waste disposal.[14]

Catalytic hydrogenation is a clean and efficient method, but the choice of catalyst is paramount to prevent undesired side reactions.[16][17]

  • Causality: While palladium on carbon (Pd/C) is a common catalyst, it is known to readily catalyze the hydrogenolysis (cleavage) of aryl halides, which would be detrimental in this case.[12] Raney Nickel is often a superior choice as it effectively reduces the nitro group while being less prone to causing dehalogenation of aromatic chlorides and bromides.[10][12] The process can be hazardous due to the potential accumulation of unstable hydroxylamine intermediates, which can decompose exothermically.[17][18]

Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and highly chemoselective reducing agent.[19][20]

  • Causality: In an aqueous or semi-aqueous medium, the dithionite ion exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[8][20] This radical transfers electrons to the nitro group in a stepwise fashion. A key advantage of this method is its remarkable functional group tolerance; it selectively reduces nitro groups in the presence of esters, ketones, and halogens.[20][21]

Comparative Analysis of Reduction Methods
MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Metal Reduction SnCl₂·2H₂OEtOH or EtOAc, HCl, RefluxHigh chemoselectivity for halogens[22], reliableStoichiometric metal waste, difficult workup[14]
Hydrogenation H₂, Raney NickelMeOH or EtOH, RT, 1-50 atmClean (byproduct is water), catalyticPyrophoric catalyst, potential for dehalogenation, safety risks[12][17]
Dithionite Reduction Na₂S₂O₄aq. THF or MeOH, RTExcellent chemoselectivity[20][21], inexpensive, safeRequires aqueous conditions, moderate yields sometimes
Protocol: Reduction using Tin(II) Chloride

This protocol provides a reliable, lab-scale procedure for the selective reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated HCl (2.0-3.0 eq) dropwise. The reaction may be exothermic.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. A thick precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-amino-5-bromo-2-chlorobenzoate.

Dominant Reactive Pathway II: Nitro Group as an Activator for SNAr

While the nitro group itself is not displaced, its powerful electron-withdrawing nature is fundamental to activating the aromatic ring for nucleophilic aromatic substitution (SNAr).[23][24] This reaction allows for the displacement of one of the halogen atoms by a nucleophile, a critical transformation for building molecular complexity.

The Mechanism of Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[23]

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[24][25][26]

Regioselectivity in this compound

The molecule has two potential leaving groups: the chloro group at C2 and the bromo group at C5. The regiochemical outcome of an SNAr reaction is determined by the stability of the respective Meisenheimer complexes.

  • Attack at C2 (displacing -Cl): The chloro group is ortho to the powerfully activating nitro group at C3. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized effectively onto the oxygen atoms of the adjacent nitro group. This provides substantial resonance stabilization.

  • Attack at C5 (displacing -Br): The bromo group is meta to the nitro group. Attack at this position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[27][28]

Visualization of the SNAr Mechanism

The following diagrams illustrate the key steps and the critical role of the nitro group in stabilizing the reaction intermediate.

SNAr_Workflow Reactant Substrate + Nucleophile Intermediate Meisenheimer Complex (Rate-Determining Step) Reactant->Intermediate Addition Product Substituted Product Intermediate->Product Elimination of Cl-

Caption: High-level workflow for the SNAr reaction.

Caption: Resonance stabilization of the Meisenheimer complex.

(Note: The images in the DOT script are placeholders for chemical structures that would be rendered in a full chemical drawing program.)

Synthetic Strategy and Conclusion

The dual reactivity of this compound offers significant strategic flexibility. A synthetic plan can proceed via two distinct routes:

  • Route A: Reduction First. The nitro group is first reduced to an amine. This new amino group is a powerful ortho, para-director and an activating group, which dramatically alters the subsequent reactivity of the ring. It can be used as a handle for amide couplings or other transformations.

  • Route B: SNAr First. A nucleophile is introduced at the C2 position, displacing the chloride. The nitro group can then be reduced in a subsequent step to reveal an amine, providing a different substitution pattern on the final aniline product.

The choice between these routes depends entirely on the desired final product. Understanding the profound influence of the nitro group—both as a reducible functional group and as a powerful activator for SNAr—is paramount for the successful application of this versatile chemical intermediate in research and development.

References

A Technical Guide to the Solubility and Stability of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS No. 124371-59-1).[1][2] Intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, this document details the underlying scientific principles, provides validated experimental protocols, and outlines a robust strategy for data interpretation. Methodologies are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and applicability for developmental and discovery programmes.

Introduction and Physicochemical Profile

This compound is a polysubstituted aromatic ester. Its structure, featuring a halogenated and nitrated benzene ring, suggests low intrinsic aqueous solubility and susceptibility to specific chemical degradation pathways. A thorough understanding of its solubility and stability is paramount for any application, from synthetic route optimization to its use as an intermediate in drug development, as these properties directly influence bioavailability, processability, and storage conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 124371-59-1[1][2]
Molecular Formula C₈H₅BrClNO₄[2]
Molecular Weight 294.49 g/mol [2][4]
Appearance Solid[2]
SMILES String COC(=O)c1c(Cl)c(--INVALID-LINK--=O)cc(Br)c1[1]

Aqueous Solubility Assessment

The solubility of a compound is a critical parameter that affects its behavior in both chemical and biological systems. For discovery-phase compounds, a rapid assessment of solubility is often required to rank candidates and inform formulation strategies. The kinetic solubility assay is a high-throughput method designed for this purpose.[5][6]

Causality of Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer.[5][7] It measures the concentration at which the compound precipitates from a supersaturated solution and is influenced by the dissolution rate. This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities.[5][8][9]

  • Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. It is measured by equilibrating an excess of the solid compound in a buffer over an extended period. While more time-consuming, it is the gold standard for pre-formulation and late-stage development.

This guide focuses on the kinetic solubility protocol due to its relevance in a high-throughput screening environment.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a validated method for determining the kinetic solubility of this compound using UV-Vis spectrophotometry.

Principle: A DMSO stock solution is serially diluted in an aqueous buffer. After a defined incubation period, any precipitated compound is removed by filtration. The concentration of the remaining soluble compound in the filtrate is then quantified by comparing its UV absorbance to a standard curve.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aqueous Buffer: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.

    • Calibration Standards: Prepare a set of calibration standards by diluting the 10 mM DMSO stock into a 50:50 mixture of Acetonitrile:PBS. This prevents precipitation of the standards themselves.

  • Sample Preparation (in a 96-well filter plate):

    • Add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final nominal concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature (e.g., 300 RPM) for 2 hours to allow for equilibration.

  • Filtration:

    • Place the filter plate on top of a 96-well UV-transparent collection plate.

    • Centrifuge the assembly to filter the solutions, separating the soluble fraction (filtrate) from any precipitate.

  • Quantification:

    • Measure the UV absorbance of the filtrate in the collection plate at the compound's λ_max (maximum absorbance wavelength).

    • Calculate the concentration of the dissolved compound by interpolating from the standard curve. The resulting concentration is the kinetic solubility.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear format.

Table 2: Example Solubility Data for this compound

Assay TypeBuffer SystemNominal Concentration (µM)Measured Solubility (µM)
KineticPBS, pH 7.4100Result from experiment
KineticSimulated Gastric Fluid, pH 1.2100Result from experiment
KineticSimulated Intestinal Fluid, pH 6.8100Result from experiment

A low measured solubility (<10 µM) would classify this compound as poorly soluble and may necessitate formulation strategies such as the use of co-solvents or amorphous solid dispersions for in vivo studies.

Workflow Visualization

The following diagram illustrates the kinetic solubility determination workflow.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis stock 10 mM Stock in DMSO add_stock Add 2µL Stock to 198µL Buffer in Filter Plate stock->add_stock buffer Aqueous Buffer (PBS) buffer->add_stock incubate Incubate & Shake (2 hours, RT) add_stock->incubate filter Filter via Centrifugation incubate->filter read_uv Read UV Absorbance of Filtrate filter->read_uv calculate Calculate Concentration vs. Standard Curve read_uv->calculate result Report Kinetic Solubility (µM) calculate->result

Caption: Workflow for Kinetic Solubility Assessment.

Chemical Stability and Forced Degradation

Stability testing is essential for identifying degradation pathways and establishing a stable storage protocol and shelf-life.[10][11] Forced degradation (or stress testing) is a critical component of this process, where the compound is exposed to conditions more severe than accelerated stability testing to predict its degradation profile.[3][12] This is mandated by ICH guidelines to ensure the specificity of stability-indicating analytical methods.[10][13][14][15]

Rationale for Stress Conditions

The choice of stressors is designed to mimic conditions that a compound might encounter during its lifecycle and to target likely degradation pathways based on its chemical structure.[16] For this compound, the key structural liabilities are:

  • Ester Linkage: Susceptible to hydrolysis under acidic and basic conditions.

  • Nitroaromatic System: Can be susceptible to photolytic degradation and reduction.[3][17][18]

Table 3: Recommended Forced Degradation Conditions

ConditionReagent/StressRationale
Acid Hydrolysis 0.1 M HClTo force degradation of the acid-labile ester group.
Base Hydrolysis 0.1 M NaOHTo force degradation of the base-labile ester group.
Oxidation 3% H₂O₂To evaluate susceptibility to oxidative degradation.
Thermal 60°C in solutionTo assess the impact of heat on stability.
Photostability ICH Q1B conditionsTo evaluate degradation upon exposure to light.[14]
Protocol: Forced Degradation Study

This protocol requires a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, to separate the parent compound from its degradation products.[19][20][21][22]

Principle: The compound is dissolved and subjected to various stress conditions for a defined period. Samples are taken at time points, neutralized if necessary, and analyzed by HPLC to quantify the remaining parent compound and detect the formation of degradants. The goal is to achieve 5-20% degradation.

Step-by-Step Methodology:

  • Method Development:

    • Develop a reverse-phase HPLC-UV method capable of resolving the parent peak from any potential degradants. A C18 column with a gradient of water/acetonitrile (both with 0.1% formic acid) is a standard starting point.[7]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).

    • For each stress condition, mix the compound solution with the stressor solution (e.g., 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Prepare a control sample stored under ambient conditions.

  • Stress Application:

    • Hydrolysis: Incubate acid and base samples at a controlled temperature (e.g., 60°C).

    • Oxidation: Incubate the H₂O₂ sample at room temperature.

    • Thermal: Incubate the thermal sample at 60°C.

    • Photostability: Expose the sample to light as specified in ICH Q1B guidelines.

  • Time-Point Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the acid/base samples immediately by adding an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples, including the control, by the stability-indicating HPLC method.

    • Record the peak area of the parent compound and the peak areas of any new impurity peaks.

Data Interpretation and Pathway Elucidation

The results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100%, demonstrating that all significant degradants are being detected.

  • Degradation Pathway: The primary degradation pathway is likely to be the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-2-chloro-3-nitrobenzoic acid). This can be confirmed using HPLC-MS to identify the mass of the degradant peaks.

Stability Workflow Visualization

This diagram outlines the logical flow of a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation method Develop Stability-Indicating HPLC Method sample Prepare Compound Stock (~1 mg/mL) method->sample stress_conditions Expose to Stressors (Acid, Base, H2O2, Heat, Light) sample->stress_conditions control Control Sample (Ambient) sample->control timepoint Sample at Timepoints (e.g., 0, 2, 8, 24h) stress_conditions->timepoint control->timepoint neutralize Neutralize & Dilute timepoint->neutralize analyze Analyze by HPLC neutralize->analyze data Quantify Parent Loss & Degradant Formation analyze->data pathway Elucidate Degradation Pathway data->pathway

Caption: Forced Degradation Study Workflow.

Conclusion

The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. The kinetic solubility assay offers a rapid and resource-efficient method for early-stage assessment, while the forced degradation study, grounded in ICH principles, is crucial for understanding intrinsic stability and developing validated analytical methods. The data generated from these studies are fundamental for making informed decisions in chemical synthesis, process development, and pharmaceutical formulation.

References

Methodological & Application

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Suzuki Coupling of Methyl 5-bromo-2-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is a go-to method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This compound is a particularly valuable building block. The presence of three distinct functional groups—a bromo substituent for coupling, a chloro group, and a nitro group—offers multiple avenues for sequential, site-selective modifications. The electron-withdrawing nature of the nitro and chloro groups activates the aryl bromide towards oxidative addition, a key step in the Suzuki catalytic cycle.[4][5] This application note provides a comprehensive guide to performing the Suzuki coupling of this substrate, delving into the mechanistic rationale behind the protocol and offering practical insights for optimization and troubleshooting.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9] The choice of base is critical and can significantly influence the reaction rate and yield.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound294.471.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
K₂CO₃ (Potassium Carbonate)138.212.02.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Add reagents and solvent - Establish inert atmosphere start->setup degas Degassing: - Remove dissolved oxygen setup->degas catalyst Catalyst Addition degas->catalyst reaction Reaction: - Heat and stir - Monitor progress catalyst->reaction workup Workup: - Quench and extract reaction->workup purify Purification: - Column chromatography workup->purify end End purify->end

Caption: A streamlined workflow for the Suzuki coupling experiment.

Key Considerations and Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing- Poor solubility of reagents- Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.- Ensure thorough degassing of solvents and the reaction mixture.[4] - Try a different solvent system (e.g., Toluene/water, DMF/water, THF/water).[10]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Rigorously exclude oxygen from the reaction.[4] - Add a reducing agent or use a Pd(0) source directly.
Protodeborylation (Loss of Boronic Acid) - Prolonged reaction times at high temperatures- Presence of strong acid or base- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[1]
Hydrolysis of Ester - Use of a strong base (e.g., NaOH, KOH)- High water content in the solvent mixture- Use a weaker base like K₂CO₃ or Cs₂CO₃.[1] - Reduce the amount of water in the solvent system. Consider using KF as a base in anhydrous conditions.[8][11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly functionalized biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The provided protocol serves as a reliable starting point, and the troubleshooting guide offers solutions to common challenges, enabling the efficient and successful application of this versatile reaction in the pursuit of novel molecules for drug discovery and development.

References

Application Note: Chemoselective Reduction of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemoselective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of high-value intermediates for pharmaceuticals and agrochemicals. This application note provides a detailed guide to the conditions for the reduction of the nitro group in Methyl 5-bromo-2-chloro-3-nitrobenzoate to yield Methyl 3-amino-5-bromo-2-chlorobenzoate. The primary challenge lies in preserving the aryl halide bonds, which are susceptible to hydrodehalogenation under various reductive conditions. This document evaluates common reduction methodologies, explains the mechanistic rationale for reagent selection, and provides two detailed, field-proven protocols using Tin(II) Chloride (SnCl₂) and Iron (Fe) powder. These methods offer high chemoselectivity, good to excellent yields, and operational simplicity, making them suitable for both laboratory-scale synthesis and process development.

Introduction and Mechanistic Considerations

This compound is a versatile building block whose corresponding aniline is a precursor to a variety of complex molecular targets. The reduction of the nitro group is a key synthetic step, but the presence of both bromine and chlorine substituents on the aromatic ring necessitates a carefully chosen reduction method to avoid unwanted side reactions, primarily hydrodehalogenation.[1][2]

The choice of reducing agent is paramount. While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful method for nitro reduction, standard palladium catalysts often lead to cleavage of the carbon-halogen bond, particularly with aryl bromides and iodides.[3] Specialized catalysts and conditions can mitigate this but often require extensive optimization.[4][5][6]

Therefore, chemical reductions using dissolving metals or metal salts in acidic media are often preferred for their superior chemoselectivity in halogenated systems.[7][8] These reactions typically proceed through a series of single-electron transfers from the metal, followed by protonation steps.

Nitro_Reduction_Pathway Substrate Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Substrate->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ caption Figure 1. General pathway for nitro group reduction.

Figure 1. General pathway for nitro group reduction.

Two of the most reliable and widely used methods for this type of selective transformation are reduction with Tin(II) chloride (SnCl₂) in an acidic medium and with activated Iron (Fe) powder in acetic acid.[7][9] Both methods operate under conditions mild enough to leave the ester and, critically, the C-Br and C-Cl bonds intact.

Comparative Analysis of Recommended Protocols

The selection between Tin(II) chloride and Iron-based reductions often depends on factors such as scale, cost, and waste disposal considerations. Tin-based reductions are known for their reliability and high yields but generate tin-based waste streams that require careful management.[10] Iron-based reductions are more economical and environmentally benign ("greener"), though they can sometimes require longer reaction times or higher temperatures and may present challenges with filtration of fine iron oxide byproducts.[11][12]

ParameterProtocol 1: SnCl₂·2H₂O ReductionProtocol 2: Fe/Acetic Acid Reduction
Primary Reagent Tin(II) chloride dihydrateReduced Iron powder
Solvent/Medium Ethanol, Ethyl Acetate, HClAcetic Acid, Ethanol, Water
Temperature Reflux (approx. 78 °C)80 °C - 100 °C
Reaction Time 1 - 3 hours2 - 5 hours
Chemoselectivity ExcellentExcellent
Typical Yield 85 - 95%80 - 90%
Workup Complexity Moderate (Requires basification to precipitate tin salts, which can be gelatinous)[10]Moderate (Requires filtration of iron oxides and neutralization)[11]
Cost & Greenness Higher cost, tin waste is a concern[10]Lower cost, iron is more environmentally benign[12]

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is highly reliable for achieving clean and complete reduction without affecting the halogen substituents. The use of concentrated HCl is crucial for the reaction mechanism.[13]

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.

  • Initiation: Slowly add concentrated HCl (approx. 0.5 mL) to the mixture. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or a 1-2 M solution of NaOH to neutralize the acid and precipitate tin salts (tin hydroxides). Adjust the pH to ~8. Caution: This can be exothermic and may cause foaming.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 3-amino-5-bromo-2-chlorobenzoate.

  • Further Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron (Fe) Powder and Acetic Acid

This classic Béchamp reduction variant uses inexpensive and less toxic reagents. Acetic acid serves as both a solvent and the proton source.[14][15]

Materials and Reagents:

  • This compound (1.0 eq)

  • Reduced Iron powder (<325 mesh) (4.0 - 5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) and Water

  • Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH) solution

  • Ethyl Acetate (for extraction)

  • Celite® or another filter aid

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a solvent mixture, typically 4:1 or 3:1 Ethanol/Water or a mixture of Ethanol and Acetic Acid.[11][16]

  • Reagent Addition: Add reduced iron powder (4.0 eq).

  • Initiation: Add glacial acetic acid (if not already part of the solvent system, typically 5-10 eq).

  • Reaction: Heat the suspension to 80-100 °C with vigorous stirring for 2-5 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the iron powder and iron oxide residues. Wash the filter cake extensively with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel. Carefully add water and then slowly basify with a saturated solution of sodium carbonate or potassium hydroxide to a pH of 8-9 to neutralize the acetic acid.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2-3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Further Purification: The resulting crude amine can be purified by silica gel chromatography if required.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Setup 1. Setup (Substrate + Solvent) Add 2. Add Reagent (SnCl₂ or Fe) Setup->Add React 3. Heat & Stir (Monitor by TLC/LC-MS) Add->React Cool 4. Cool Reaction React->Cool Quench 5. Quench & Neutralize (Adjust pH to ~8) Cool->Quench Filter 6. Filter Solids (Celite® pad) Quench->Filter Extract 7. Liquid-Liquid Extraction Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Product Crude Product (Methyl 3-amino-5-bromo- 2-chlorobenzoate) Dry->Product Purify Optional: Purification (Chromatography) Product->Purify caption Figure 2. General experimental workflow.

Figure 2. General experimental workflow for the reduction.

Conclusion

The chemoselective reduction of this compound can be effectively achieved using either Tin(II) chloride or Iron powder in acidic media. Both methods demonstrate high selectivity, preserving the chloro, bromo, and methyl ester functionalities. The choice between the two protocols may be guided by project-specific requirements such as cost, environmental impact, and scale. For laboratory-scale synthesis where yield and reliability are the highest priorities, the Tin(II) chloride method is an excellent choice. For larger-scale operations or in contexts where green chemistry principles are paramount, the Iron/Acetic Acid method provides a robust and economical alternative. In all cases, careful monitoring of the reaction and a well-executed workup are essential for obtaining a high purity product.

References

Application Notes & Protocols: Synthesis of Aniline Derivatives from Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of functionalized aniline derivatives starting from Methyl 5-bromo-2-chloro-3-nitrobenzoate. Aniline derivatives are foundational intermediates in pharmaceutical synthesis, serving as versatile building blocks for a wide array of active pharmaceutical ingredients (APIs).[1][2] The starting material, a poly-functionalized aromatic ring, presents unique challenges and opportunities in synthetic chemistry, primarily centered on achieving chemoselectivity. We will explore two primary synthetic strategies: a two-step sequence involving chemoselective nitro reduction followed by palladium-catalyzed amination, and a direct nucleophilic aromatic substitution (SNAr) pathway. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying strategic considerations for successful synthesis.

Strategic Overview: Navigating Chemoselectivity

This compound (CAS: 124371-59-1) is a richly functionalized scaffold, featuring three distinct reactive sites: a nitro group, a bromine atom, and a chlorine atom.[3][4][5] The primary challenge in its derivatization lies in selectively manipulating one functional group while preserving the others.

Two principal synthetic routes emerge:

  • Route A: Reduction-First Approach. This is the most common and versatile strategy. It involves the initial chemoselective reduction of the nitro group to a primary amine. This transformation is critical as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, fundamentally altering the ring's reactivity and providing a nucleophilic handle for subsequent reactions.[6][7] The resulting halogenated aniline can then be further diversified, most notably through palladium-catalyzed cross-coupling reactions.

  • Route B: Direct Substitution (SNAr) Approach. The starting material is highly activated for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[8] This pathway allows for the direct displacement of one of the halide atoms by an amine, offering a more direct route to certain derivatives.

This guide will detail the protocols for both approaches, beginning with the more broadly applicable Reduction-First strategy.

Logical Workflow for Synthetic Strategies

G cluster_0 Route A: Reduction-First cluster_1 Route B: Direct Substitution start This compound A1 Step 1: Chemoselective Nitro Reduction start->A1 B1 Nucleophilic Aromatic Substitution (SNAr) start->B1 A2 Intermediate: Methyl 3-amino-5-bromo-2-chlorobenzoate A1->A2 SnCl2·2H2O A3 Step 2: Derivatization (e.g., Buchwald-Hartwig Amination) A2->A3 Pd Catalyst, Ligand, Base A_End Diverse Aniline Derivatives A3->A_End B_End Substituted Nitro-Aniline Derivatives B1->B_End Amine (R-NH2), Base

Caption: Overview of the two primary synthetic routes.

Route A: The Reduction-First Strategy

Part 2.1: Chemoselective Reduction of the Nitro Group

Causality Behind Experimental Choices: The paramount objective is the reduction of the nitro group to an amine without inducing hydrodehalogenation of the C-Br or C-Cl bonds.[9][10] While standard catalytic hydrogenation (e.g., H₂/Pd/C) is a common method for nitro reduction, it is notorious for causing dehalogenation, particularly with aryl bromides.[9][11] Therefore, milder and more selective reagents are required.

  • Tin(II) Chloride (SnCl₂): This is an excellent choice for this transformation. It is a classic and robust method that provides a mild and highly chemoselective reduction of nitro groups in the presence of halogens and other reducible functionalities like esters.[11][12][13]

  • Iron/Acid (Fe/HCl or Fe/NH₄Cl): Another effective and economical option, iron powder in acidic media is highly selective for nitro groups.[6][11]

  • Raney Nickel (H₂/Raney Ni): If catalytic hydrogenation is desired, Raney Nickel is often preferred over palladium-based catalysts to minimize dehalogenation.[11][12]

We will proceed with a protocol utilizing Tin(II) chloride dihydrate (SnCl₂·2H₂O) due to its high selectivity and operational simplicity.

Experimental Protocol: Nitro Reduction with SnCl₂

Objective: To synthesize Methyl 3-amino-5-bromo-2-chlorobenzoate.

ReagentM.W.EquivalentsAmount
This compound294.49 g/mol 1.0(e.g., 5.0 g, 16.98 mmol)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63 g/mol 4.015.30 g, 67.92 mmol
Ethanol (EtOH)--100 mL
Ethyl Acetate (EtOAc)--As needed for workup
Saturated Sodium Bicarbonate (NaHCO₃)--As needed for workup
Brine--As needed for workup
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed for drying

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 20 mL per gram of starting material) to the flask. Stir the suspension.

  • Tin Chloride Addition: To the stirring suspension, add Tin(II) chloride dihydrate (4.0 eq) in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice (approx. 100 g).

    • Slowly add saturated sodium bicarbonate solution to neutralize the acid and basify the mixture to a pH of ~8. This will precipitate tin salts as a white solid.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3-amino-5-bromo-2-chlorobenzoate can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Part 2.2: Derivatization via Buchwald-Hartwig Amination

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14][15][16] The key to success is the strategic selection of the catalyst, ligand, and base.[17]

  • Regioselectivity (C-Br vs. C-Cl): The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center. This difference in reactivity allows for the selective amination at the C-5 position (bromo) while leaving the C-2 position (chloro) intact. Amination of aryl chlorides typically requires more specialized, bulky, and electron-rich phosphine ligands and often higher temperatures.[17]

  • Catalyst System:

    • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) precursor.

    • Ligand: Bidentate phosphine ligands like BINAP or DPPF are effective for coupling aryl bromides.[14][17] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Base: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a standard choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ can be employed, though this may require longer reaction times or higher catalyst loadings.[17][18]

Experimental Protocol: Selective Amination at the C-Br Position

Objective: To couple Methyl 3-amino-5-bromo-2-chlorobenzoate with a representative amine (e.g., Morpholine).

Caption: A typical workflow for a Buchwald-Hartwig reaction.

ReagentM.W.EquivalentsAmount
Methyl 3-amino-5-bromo-2-chlorobenzoate264.51 g/mol 1.0(e.g., 1.0 g, 3.78 mmol)
Morpholine87.12 g/mol 1.20.395 g (0.45 mL), 4.54 mmol
Pd₂(dba)₃915.72 g/mol 0.02 (2 mol % Pd)34.6 mg, 0.038 mmol
rac-BINAP622.67 g/mol 0.04 (4 mol %)94.2 mg, 0.151 mmol
Sodium tert-butoxide (NaOt-Bu)96.10 g/mol 1.4507 mg, 5.27 mmol
Anhydrous Toluene--20 mL

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), rac-BINAP (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL), followed by Methyl 3-amino-5-bromo-2-chlorobenzoate (1.0 eq) and morpholine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a plug of Celite®, washing the plug with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.

Route B: The Direct Substitution (SNAr) Strategy

Mechanistic Rationale: The starting material is an excellent substrate for SNAr. The nitro group, being strongly electron-withdrawing, stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[19] This stabilization is effective when the nitro group is ortho or para to the leaving group.[19][20] In our substrate, the nitro group is ortho to the chlorine and para to the bromine. Generally, the halide at the ortho position is more readily displaced in SNAr reactions due to the combined inductive and resonance effects being strongest at that position. Thus, we can predict selective substitution of the chloride over the bromide.

G start Starting Material (Nitro group ortho to Cl) intermediate Meisenheimer Complex (Resonance Stabilized by NO2 group) start->intermediate + Nucleophile (R₂NH) product SNAr Product (Chloride Displaced) intermediate->product - Cl⁻

Caption: Simplified SNAr mechanism showing chloride displacement.

Experimental Protocol: SNAr with an Amine

Objective: To synthesize Methyl 5-bromo-2-(diethylamino)-3-nitrobenzoate.

ReagentM.W.EquivalentsAmount
This compound294.49 g/mol 1.0(e.g., 2.0 g, 6.79 mmol)
Diethylamine73.14 g/mol 3.02.1 mL, 20.37 mmol
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.01.88 g, 13.58 mmol
N,N-Dimethylformamide (DMF)--20 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (10 mL).

  • Reagent Addition: Add potassium carbonate (2.0 eq) and diethylamine (3.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 6-12 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Cool the reaction to room temperature and pour it into a beaker containing 100 mL of ice-water.

    • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual DMF and salts.

  • Isolation & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

Protocol and Mechanistic Insights for the Saponification of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the ester hydrolysis of Methyl 5-bromo-2-chloro-3-nitrobenzoate, a critical intermediate in the synthesis of various pharmaceutical compounds. We present a detailed, field-tested protocol for its conversion to 5-bromo-2-chloro-3-nitrobenzoic acid via base-catalyzed hydrolysis (saponification). The document elucidates the underlying reaction mechanism, discusses the influence of steric and electronic factors, and offers practical guidance on reaction execution, work-up, and troubleshooting to ensure high yield and purity.

Introduction and Scientific Context

This compound is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and drug development. The hydrolysis of its methyl ester to the corresponding carboxylic acid, 5-bromo-2-chloro-3-nitrobenzoic acid, is a pivotal step in the synthesis of more complex active pharmaceutical ingredients (APIs). This transformation unlocks a reactive handle—the carboxylic acid—for subsequent modifications, such as amide bond formation.

However, the hydrolysis of this particular substrate presents a unique set of challenges. The ester is both sterically hindered and electronically modified by multiple substituents on the benzene ring. The ortho-chloro group sterically impedes the approach of a nucleophile to the carbonyl carbon, while the chloro, bromo, and nitro groups, being strongly electron-withdrawing, significantly influence the reactivity of the ester group.[1]

This guide provides a robust protocol that addresses these challenges, grounded in the principles of physical organic chemistry. We will explore the causality behind our procedural choices, ensuring that researchers can not only replicate the results but also adapt the methodology to similar challenging substrates.

Reaction Mechanism and Controlling Factors

The hydrolysis of esters can be catalyzed by either acid or base.[2] For preparative synthesis, base-catalyzed hydrolysis, or saponification, is generally preferred as the final deprotonation of the carboxylic acid product renders the overall reaction effectively irreversible.[3][4]

The BAC2 Mechanism

The saponification of this compound proceeds via the widely accepted bimolecular acyl-oxygen cleavage (BAC2) mechanism.[5] This is a two-step nucleophilic acyl substitution process.[6]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This rate-determining step forms a tetrahedral alkoxide intermediate.[4][6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group. This yields the carboxylic acid.

  • Irreversible Deprotonation: The newly formed carboxylic acid (a relatively strong acid) is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a resonance-stabilized carboxylate salt. This acid-base reaction is highly exergonic and drives the equilibrium towards the products, making the saponification process irreversible under basic conditions.[4]

Diagram 1: The BAC2 mechanism for saponification.

Steric and Electronic Effects
  • Electronic Effects: The benzene ring is substituted with three electron-withdrawing groups (EWG): -Cl, -Br, and -NO₂. These groups pull electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This effect makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, which generally increases the rate of saponification compared to unsubstituted or electron-rich benzoates.[1]

  • Steric Hindrance: The chloro group at the ortho position to the ester presents a significant steric barrier.[7] This crowding hinders the trajectory of the incoming hydroxide nucleophile, which can slow the reaction rate.[7] Therefore, more forcing conditions, such as elevated temperatures, are often required to overcome this steric hindrance and achieve a reasonable reaction rate.[8][9]

Detailed Experimental Protocol

This protocol is designed for the hydrolysis of this compound on a 5-gram scale.

Materials and Equipment
Reagent/Material CAS No. Quantity Grade/Purity
This compound124371-59-15.0 g>98%
Sodium Hydroxide (NaOH)1310-73-21.36 g (2.0 eq)Reagent Grade
Methanol (MeOH)67-56-150 mLACS Grade
Deionized Water (H₂O)7732-18-525 mL-
Hydrochloric Acid (HCl), concentrated7647-01-0~5 mL37% w/w
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Buchner funnel and filter paper
pH paper or pH meter
Standard laboratory glassware
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • This compound and its product are irritants. Avoid inhalation and contact with skin and eyes.[10]

    • Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care.[11]

    • Concentrated hydrochloric acid is corrosive and releases toxic fumes. All operations involving concentrated acids must be performed in a certified chemical fume hood.[11]

    • Methanol is flammable and toxic. Avoid ignition sources and ensure proper ventilation.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus on a magnetic stirrer with a heating mantle.

  • Reagent Addition:

    • To the flask, add this compound (5.0 g, 17.0 mmol).

    • Add methanol (50 mL) and stir until the solid is fully dissolved.

    • In a separate beaker, dissolve sodium hydroxide (1.36 g, 34.0 mmol) in deionized water (25 mL). Caution: This dissolution is exothermic. Allow the solution to cool to room temperature.

    • Add the aqueous NaOH solution to the methanolic solution of the ester in the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 65-70 °C) using the heating mantle.

    • Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring (Optional):

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a sample by taking a small aliquot from the reaction mixture, neutralizing it with a drop of dilute HCl, and extracting with ethyl acetate.

    • Spot the starting material and the reaction sample on a silica gel plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Product Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Transfer the remaining aqueous solution to a 250 mL beaker and place it in an ice bath.

    • While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to pH 1-2. A precipitate of the carboxylic acid product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.

    • Dry the product under vacuum or in a desiccator to a constant weight. The expected product is 5-bromo-2-chloro-3-nitrobenzoic acid.[12]

Experimental Workflow Diagram

Diagram 2: Workflow for the hydrolysis of the ester.

Data Presentation and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

Parameter Value
Starting Material This compound
Molecular Weight294.49 g/mol
Mass5.0 g
Moles17.0 mmol
Product 5-bromo-2-chloro-3-nitrobenzoic acid
Molecular Weight280.46 g/mol
Theoretical Yield4.77 g
Typical Experimental Yield 85-95% (4.05 - 4.53 g)
AppearanceOff-white to pale yellow solid
Melting Point~222 °C

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reaction time or temperature. 2. Insufficient base.1. Extend the reflux time and monitor by TLC. 2. Ensure accurate weighing of NaOH; consider using a slight excess (e.g., 2.2 eq).
Low Product Yield 1. Incomplete precipitation during acidification. 2. Product loss during filtration/transfer. 3. Product is partially soluble in wash solvent.1. Ensure pH is < 2 and allow sufficient time for precipitation in an ice bath. 2. Use care during transfers; rinse glassware with mother liquor. 3. Use minimal amounts of ice-cold water for washing.
Oily or Gummy Product 1. Impurities present. 2. Incomplete drying.1. Consider recrystallization from a suitable solvent (e.g., ethanol/water). 2. Dry the product thoroughly under vacuum.

References

Application Notes and Protocols: Methyl 5-bromo-2-chloro-3-nitrobenzoate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract

Methyl 5-bromo-2-chloro-3-nitrobenzoate is a polysubstituted aromatic compound that serves as a high-value intermediate in the synthesis of complex pharmaceutical agents. Its utility is derived from the orthogonal reactivity of its distinct functional groups—a methyl ester, a nitro group, and two different halogen atoms (bromine and chlorine) at strategic positions. This arrangement allows for a sequence of selective chemical transformations, making it an ideal starting material for constructing sophisticated molecular architectures, particularly those found in modern targeted therapies like kinase inhibitors. This document provides a detailed overview of its properties, explains the strategic rationale behind its use in drug discovery, and offers detailed protocols for its synthesis and subsequent functionalization.

Introduction: The Strategic Value of a Polysubstituted Scaffold

In medicinal chemistry, the rapid assembly of molecular diversity from a common starting material is a cornerstone of efficient drug discovery. Polysubstituted aromatic rings are "privileged scaffolds" because they provide a rigid framework upon which various functional groups can be precisely installed to optimize biological activity, selectivity, and pharmacokinetic properties.

This compound is a prime example of such a scaffold. The electron-withdrawing nature of the nitro, chloro, and ester groups deactivates the ring, while the specific positioning of these groups allows for a high degree of regiochemical control in subsequent reactions. This intermediate is particularly relevant in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth.[1][2][3] The functional groups on this molecule provide the necessary handles to build the complex pharmacophores required for potent and selective kinase inhibition.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 124371-59-1[4][5]
Molecular Formula C₈H₅BrClNO₄[4]
Molecular Weight 294.49 g/mol [4]
Appearance Solid, white to light yellow powder/crystal[4]
Melting Point 78 - 80 °C
Purity Typically ≥98%[4][5]
IUPAC Name This compound[5]
Solubility Sparingly soluble in water, soluble in many organic solvents.[6]

Safety and Handling:

  • General: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Hazards: While not classified as a hazardous substance under GHS, prolonged or repeated exposure may cause allergic reactions in sensitive individuals. Avoid breathing dust.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

The Orthogonal Reactivity of a Privileged Intermediate

The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule.

  • Bromo Group (C5): The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][8] This enables the facile introduction of diverse aryl, heteroaryl, or amine substituents, which are critical for exploring the structure-activity relationship (SAR) of a drug candidate.

  • Nitro Group (C3): The nitro group is a versatile functional handle. It can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, SnCl₂). This newly formed amino group is a key nucleophile used to form amides, ureas, or sulfonamides—moieties frequently responsible for critical hydrogen bonding interactions with a biological target.[9]

  • Chloro Group (C2): The chlorine atom is generally less reactive towards cross-coupling than bromine. It can, however, participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by the adjacent nitro group. Alternatively, it remains as a key structural element in the final molecule, influencing its electronic properties and binding orientation.

  • Methyl Ester (C1): The ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

G cluster_0 This compound Core start This compound reduction Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) start->reduction -NO₂ → -NH₂ coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling -Br → -Ar hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis -COOMe → -COOH amine Aniline Derivative (Key Nucleophile) reduction->amine biaryl Bi-aryl / Heteroaryl Scaffold (SAR Exploration) coupling->biaryl acid Carboxylic Acid (Amide Coupling) hydrolysis->acid

Diagram 1: Orthogonal reactivity of the core scaffold.

Application Profile: Synthesis of a Multi-Kinase Inhibitor Scaffold

Kinase inhibitors are a cornerstone of modern oncology.[1] Drugs like Regorafenib, an oral multi-kinase inhibitor, target several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2][10][11] The synthesis of such complex molecules often relies on intermediates that allow for the sequential and controlled introduction of key pharmacophoric elements. This compound is an ideal precursor for this purpose.

The following workflow outlines a representative, albeit hypothetical, synthetic route to a complex kinase inhibitor scaffold, demonstrating the strategic application of the intermediate.

G A This compound B Step 1: Suzuki Coupling (Introduce Aryl Group) A->B C Intermediate 1 (Bi-aryl Core) B->C D Step 2: Nitro Reduction (Generate Amine) C->D E Intermediate 2 (Aniline Derivative) D->E F Step 3: Amide/Urea Formation (Couple with Side Chain) E->F G Final Kinase Inhibitor Scaffold F->G

Diagram 2: Synthetic workflow towards a kinase inhibitor.

Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This is a two-step process involving the nitration of 5-bromo-2-chlorobenzoic acid followed by Fischer esterification.

Part A: Nitration of 5-Bromo-2-chlorobenzoic Acid [12]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

  • Dissolution: Cool the flask in an ice-water bath (0-5 °C) and slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of starting material) with stirring until the solid dissolves completely.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 1.1 eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30-45 minutes, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 5-bromo-2-chloro-3-nitrobenzoic acid, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the solid under vacuum.

Part B: Fischer Esterification [13]

  • Setup: To a round-bottom flask, add the dried 5-bromo-2-chloro-3-nitrobenzoic acid (1.0 eq) and methanol (MeOH, ~10-15 mL per gram of acid).

  • Catalyst: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Protocol 2: Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to a primary amine using tin(II) chloride.

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate (~15-20 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (70-80 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃).

  • Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired aniline, Methyl 3-amino-5-bromo-2-chlorobenzoate.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid at the bromine position.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to isolate the coupled product.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex, high-value molecules. The well-defined and orthogonal reactivity of its functional groups provides a reliable and flexible platform for medicinal chemists. Its demonstrated utility as a precursor for scaffolds found in important drug classes, such as kinase inhibitors, ensures its continued relevance in both academic research and industrial drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Substitution Reactions of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Methyl 5-bromo-2-chloro-3-nitrobenzoate in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a highly functionalized aromatic building block designed for selective modification via nucleophilic aromatic substitution. The strategic placement of its substituents dictates its reactivity profile. The nitro group at the C3 position exerts a strong electron-withdrawing effect, activating the aromatic ring for nucleophilic attack.[1][2] Crucially, this activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at C2 is significantly more activated towards substitution than the bromine atom at C5, which is in a meta position to the nitro group. This inherent regioselectivity is a key feature of this substrate.

Troubleshooting Guide: Side Reactions and Their Mitigation

While the desired substitution of the C2 chlorine is the primary reaction pathway, several side reactions can occur, leading to reduced yield and purification challenges. This section addresses the most common issues in a question-and-answer format.

FAQ 1: My reaction is producing a significant amount of a byproduct where the methyl ester has been converted to a carboxylic acid. What is happening and how can I prevent it?

Answer:

This is a classic case of ester hydrolysis , a common side reaction when performing nucleophilic substitutions on benzoate esters under basic or aqueous conditions.[3]

Causality: The methyl ester group is susceptible to nucleophilic attack by hydroxide ions or other strong bases present in the reaction mixture, leading to its saponification. This is particularly prevalent if your nucleophile requires a strong base for deprotonation or if the reaction is run in protic solvents like water or alcohols at elevated temperatures.

Identification:

  • TLC Analysis: The carboxylic acid byproduct will have a different Rf value, typically lower (more polar) than the starting material or the desired product. It may streak on the TLC plate.

  • NMR Spectroscopy: In the 1H NMR spectrum, the characteristic singlet of the methyl ester protons (around 3.9 ppm) will be absent in the byproduct. A broad singlet corresponding to the carboxylic acid proton may be observed far downfield.

  • Mass Spectrometry: The mass of the byproduct will be 14 atomic mass units less than the desired product (loss of CH2).

Mitigation Strategies:

StrategyProtocolRationale
Use of Non-Nucleophilic Bases Employ sterically hindered, non-nucleophilic bases like Proton-Sponge®, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or DIPEA (N,N-Diisopropylethylamine) to deprotonate your nucleophile.These bases are too bulky to attack the electrophilic carbon of the ester, thus minimizing hydrolysis.
Anhydrous Reaction Conditions Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[4][5]The absence of water, the primary nucleophile in hydrolysis, will prevent the saponification of the ester.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Ester hydrolysis, like most reactions, is accelerated by heat. Lowering the temperature can selectively slow down this undesired side reaction.
Protecting Group Strategy In challenging cases, consider using a more robust ester, such as a tert-butyl ester, which is less susceptible to basic hydrolysis. This would require a multi-step synthesis but can be effective.The bulky tert-butyl group sterically hinders nucleophilic attack at the ester carbonyl.

Experimental Workflow for Minimizing Ester Hydrolysis:

Caption: Troubleshooting workflow for ester hydrolysis.

FAQ 2: I am observing an unexpected isomer of my desired product. The nucleophile appears to have substituted at a position adjacent to one of the halogens. What is this side reaction?

Answer:

You are likely observing cine-substitution . This is a substitution reaction where the incoming nucleophile attaches to a position adjacent to the one originally bearing the leaving group.

Causality: While less common than direct SNAr, cine-substitution can occur under strongly basic conditions, especially with sterically hindered substrates. The mechanism often proceeds through a benzyne intermediate, which is formed by the elimination of H-X from the aromatic ring. The nucleophile then adds to one of the carbons of the transient triple bond.

Identification:

  • Detailed Structural Analysis (NMR): 2D NMR techniques (like COSY and HMBC) will be essential to definitively determine the connectivity of the aromatic ring and confirm the unexpected substitution pattern.

  • Comparison to Authentic Samples: If possible, synthesizing an authentic sample of the expected cine-product can confirm its presence in your reaction mixture.

Mitigation Strategies:

StrategyProtocolRationale
Avoid Extremely Strong Bases Avoid the use of exceptionally strong bases like sodium amide (NaNH2) or potassium tert-butoxide in high concentrations, which are known to promote benzyne formation.Milder bases are less likely to deprotonate the aromatic ring, which is the initial step in the elimination-addition (benzyne) pathway.
Solvent Choice Use polar aprotic solvents like DMF or DMSO, which favor the SNAr addition-elimination mechanism over the benzyne pathway.These solvents help to stabilize the charged Meisenheimer intermediate of the desired SNAr reaction.

Proposed Mechanism of Cine-Substitution:

G A This compound B Benzyne Intermediate A->B Strong Base (-HCl) C Cine-Substitution Product B->C Nucleophilic Attack at C3 D Ipso-Substitution Product B->D Nucleophilic Attack at C2

Caption: Competing pathways of ipso- and cine-substitution.

FAQ 3: My reaction with a bidentate nucleophile (e.g., an amino alcohol) is giving a rearranged product. What could be the cause?

Answer:

This is a strong indication of a Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution.

Causality: The Smiles rearrangement occurs when the nucleophile has a second nucleophilic site connected by a flexible chain. After the initial substitution at C2, if the conditions are right (often basic), the newly introduced substituent can undergo an intramolecular cyclization, displacing the original nucleophilic atom from the ring. The presence of the activating nitro group is often a prerequisite for this rearrangement.

Identification:

  • Mass Spectrometry: The rearranged product will be isomeric with the expected product, meaning it will have the same mass.

  • NMR Spectroscopy: A detailed analysis of 1D and 2D NMR spectra is required to elucidate the new connectivity resulting from the rearrangement.

Mitigation Strategies:

StrategyProtocolRationale
Protecting Group Protect the second nucleophilic group on your bidentate nucleophile before performing the SNAr reaction. The protecting group can be removed in a subsequent step.This prevents the intramolecular attack that leads to the rearrangement.
Temperature Control Run the reaction at lower temperatures.The activation energy for the intramolecular rearrangement may be higher than that for the initial intermolecular substitution.
pH Control Maintain a neutral or slightly acidic pH if possible, as the rearrangement is often base-catalyzed.This can be challenging as many nucleophiles require basic conditions to be reactive.

General Mechanism of a Smiles Rearrangement:

G cluster_0 Smiles Rearrangement A Initial Product B Spirocyclic Intermediate A->B Intramolecular Nucleophilic Attack C Rearranged Product B->C Ring Opening

Caption: Simplified Smiles rearrangement pathway.

General Experimental Protocol for Nucleophilic Substitution

This protocol is a general starting point and should be optimized for each specific nucleophile.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile Addition: In a separate flask, dissolve the nucleophile (1.1 eq.). If the nucleophile is an amine or alcohol, add a suitable base (1.2 eq., e.g., K2CO3, Cs2CO3, or DIPEA).

  • Reaction: Add the nucleophile solution to the solution of the starting material dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

"dehalogenation side reactions with Methyl 5-bromo-2-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-bromo-2-chloro-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block in their synthetic endeavors. Our focus is to provide in-depth, field-proven insights into managing and troubleshooting one of the most common pitfalls encountered with this substrate: dehalogenation side reactions .

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to not only solve current issues but also to proactively design more robust reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is reductive dehalogenation and why is it a significant problem with this substrate?

A: Reductive dehalogenation, or hydrodehalogenation, is an undesired side reaction where a halogen atom (bromine or chlorine) on the aromatic ring is replaced by a hydrogen atom.[1] For a multifunctional substrate like this compound, this reaction leads to the formation of impurities such as Methyl 2-chloro-3-nitrobenzoate, Methyl 5-bromo-3-nitrobenzoate, or the fully reduced Methyl 3-nitrobenzoate. These byproducts are often difficult to separate from the desired product, reducing yield and complicating downstream processing. This issue is particularly prevalent in transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, where reaction intermediates can be intercepted by hydride sources present in the reaction medium.[2][3]

Q2: Which halogen on this compound is more reactive and more susceptible to dehalogenation?

A: This is a critical question rooted in the competition between inherent bond strength and electronic activation.

  • Inherent Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate of the crucial oxidative addition step generally follows the trend of C-I > C-Br > C-Cl.[4][5][6] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[6] Based on this principle, the C-Br bond at the C5 position is expected to be more reactive toward oxidative addition.

  • Electronic Effects: The molecule contains a potent electron-withdrawing nitro group (-NO₂) at the C3 position. This group significantly lowers the electron density of the aromatic ring, particularly at the ortho (C2) and para (C4, not substituted) positions. The chlorine atom at C2 is ortho to this nitro group, making the C2 position highly electrophilic.[7]

  • The Verdict: For typical palladium-catalyzed cross-coupling reactions, the C-Br bond is generally the first to react due to its lower bond energy.[8] However, the strong electronic activation of the C-Cl bond means it is also highly susceptible to side reactions, including reductive dehalogenation, especially if the reaction conditions are not carefully controlled. The choice of catalyst, ligand, and reaction conditions can influence this selectivity.[9]

Q3: What are the primary sources of the unwanted hydrogen atom in a dehalogenation side reaction?

A: The "hydride" (formally a proton and two electrons) can originate from several sources, some of which are not immediately obvious:

  • Solvents: Protic solvents like isopropanol or methanol are well-known hydride donors, especially in the presence of a base.[10] Even seemingly non-protic solvents like THF can sometimes act as a hydride source under certain conditions.

  • Reagents and Bases: Formate salts (e.g., sodium formate, triethylammonium formate) are classic hydride sources used intentionally for reductions but can be inadvertently generated.[11] Some bases or their byproducts can also facilitate hydride transfer.

  • Boronic Acids (in Suzuki Coupling): Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that competes with the desired transmetalation.[12] While this affects the coupling partner, the conditions promoting it (excess water, harsh base) can also favor dehalogenation of the electrophile.

  • Hydrosilanes: Reagents like triethylsilane are potent hydride donors and are sometimes used in reductive Heck reactions, highlighting their capacity to cause dehalogenation.[3][13]

Troubleshooting Guide: Dehalogenation Side Reactions

This section addresses specific problems you may encounter in your experiments, providing probable causes and actionable solutions.

Problem 1: My primary byproduct is Methyl 2-chloro-3-nitrobenzoate (loss of Bromine).
  • Probable Cause: This is the most common dehalogenation pathway, as the C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond.[6] The conditions are likely too harsh, or there is a readily available hydride source that is intercepting the organopalladium intermediate before the desired cross-coupling can occur.

  • Suggested Solutions:

    • Lower the Reaction Temperature: Excessive heat can accelerate catalyst decomposition and side reactions. Screen a temperature range from 60 °C to 100 °C to find a balance between reaction rate and selectivity.

    • Change the Solvent: If using THF, alcohols, or other potentially protic solvents, switch to more inert alternatives like Dioxane, Toluene, or CPME.[12][14] Ensure the solvent is anhydrous.

    • Re-evaluate the Base: Strong bases can promote side reactions. Switch from alkoxides (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Optimize the Catalyst/Ligand System: Use a ligand that promotes rapid reductive elimination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve yields and reduce side reactions by stabilizing the catalyst and accelerating the desired catalytic cycle.[9]

Problem 2: My primary byproduct is Methyl 5-bromo-3-nitrobenzoate (loss of Chlorine).
  • Probable Cause: While less common than C-Br cleavage, loss of the C-Cl bond indicates that the reaction conditions are favoring a pathway sensitive to the electronic activation by the ortho-nitro group. This could be a nucleophilic attack mechanism or a catalyst system that is particularly sensitive to the electrophilicity of the C2 position.

  • Suggested Solutions:

    • Ligand Screening is Crucial: The ligand's steric and electronic properties directly influence the site of oxidative addition.[9] A less bulky ligand might preferentially coordinate to the more accessible C-Cl position. Experiment with a panel of ligands (e.g., PPh₃, different Buchwald phosphines, dppf) to identify one that favors C-Br insertion.

    • Avoid Strongly Nucleophilic Conditions: If your reaction medium contains strong nucleophiles other than your intended coupling partner, they may preferentially attack the electron-deficient C2 position.

    • Check for Photochemical Effects: Some dehalogenations can be promoted by light via radical mechanisms.[15][16] Ensure your reaction is shielded from ambient light by wrapping the flask in aluminum foil.

Problem 3: I am observing significant amounts of the fully dehalogenated product, Methyl 3-nitrobenzoate.
  • Probable Cause: The formation of this byproduct indicates that your reaction conditions are highly reductive and non-selective. This is a severe issue often caused by a combination of factors: a highly active hydride source, high catalyst loading, and/or elevated temperatures.

  • Suggested Solutions:

    • Drastically Reduce Temperature: This is the first and most critical step.

    • Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to the formation of palladium nanoparticles, which can be highly active for hydrogenation and dehalogenation.[10] Try reducing the catalyst loading to 0.5–1 mol%.

    • Scrutinize All Reagents: Meticulously ensure that no unintended reducing agents are present. For example, check the purity of your boronic acid, as some preparations can contain residual reducing agents.

    • Add a Mild Oxidant (Advanced): In some specific cases, the addition of a trace amount of a mild oxidant can suppress reductive pathways by keeping the palladium in a higher oxidation state. This is a high-risk, high-reward strategy that requires careful optimization.

Visualizing the Competing Pathways

To better understand the challenge, it's useful to visualize the competing chemical pathways. The desired catalytic cycle for a Suzuki-Miyaura coupling is shown in competition with the undesired reductive dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with R-B(OH)2) C->D H Ar-Pd(II)-X C->H Competition Point E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G Ar-R (Product) F->G I Interception by Hydride Source ('H-') H->I J Ar-Pd(II)-H I->J K Reductive Elimination J->K L Ar-H (Byproduct) K->L

Caption: Competing catalytic cycles: desired cross-coupling vs. side dehalogenation.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve dehalogenation issues.

G start Dehalogenation Observed? no No start->no yes Yes start->yes congrats Reaction Optimized! Proceed with Scale-up. which_halogen Which halogen is lost? br_lost Mainly Bromine (C-Br Cleavage) which_halogen->br_lost cl_lost Mainly Chlorine (C-Cl Cleavage) which_halogen->cl_lost both_lost Both/Full Dehalogenation which_halogen->both_lost sol_br1 1. Lower Temperature 2. Switch to Anhydrous, Aprotic Solvent (Toluene/Dioxane) 3. Use Milder Base (K₃PO₄) br_lost->sol_br1 sol_cl1 1. Screen Ligands (Bulky Phosphines) 2. Shield from Light 3. Ensure Anhydrous Conditions cl_lost->sol_cl1 sol_both1 1. Drastically Lower Temperature 2. Reduce Catalyst Loading (to <1 mol%) 3. Scrutinize all Reagents for Hydride Contamination both_lost->sol_both1

Caption: A systematic workflow for troubleshooting dehalogenation side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for coupling reactions with this compound, designed to suppress reductive side reactions.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the dried organic layer under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Data Summary: Impact of Reaction Parameters

The following table illustrates the hypothetical outcome of a condition screen, demonstrating how different parameters can influence the ratio of desired product to the dehalogenated byproduct.

EntryBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated (Ar-H) Byproduct (%)
1K₂CO₃THF/H₂O (4:1)1004535
2K₃PO₄THF/H₂O (4:1)1006025
3K₃PO₄Toluene1007510
4 K₃PO₄ Toluene 80 88 <5
5NaOtBuToluene806520

This data is illustrative and serves to guide the optimization process. Actual results will vary. As shown, switching to an anhydrous, aprotic solvent (Entry 3 vs. 2) and lowering the temperature (Entry 4 vs. 3) can dramatically suppress the dehalogenation side reaction and improve the yield of the desired product.

References

"by-product formation in the synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate. Here, we address common challenges and frequently asked questions to help you navigate potential by-product formation, optimize your reaction conditions, and ensure the integrity of your synthesis.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments.

Question 1: My final product yield is significantly lower than expected. What are the likely causes related to by-product formation?

Answer:

Low yields in the synthesis of this compound can often be attributed to a combination of factors, primarily centered around the nitration and esterification steps.

Potential Causes:

  • Incomplete Nitration: The starting material, 5-bromo-2-chlorobenzoic acid, may not have fully undergone nitration, leading to a mixture of the starting material and the desired product. This is often due to insufficient nitrating agent or non-optimal reaction temperatures.

  • Formation of Regioisomers: The benzene ring of the starting material has three substituents with competing directing effects. The chloro and bromo groups are ortho, para-directing, while the carboxylic acid group is meta-directing. This can lead to the formation of several isomeric by-products during nitration. The desired product is formed by nitration at the position meta to the carboxylic acid and ortho to the chlorine atom. Other possible isomers, though likely minor, can reduce the overall yield of the target molecule.

  • Incomplete Esterification: The Fischer esterification of 5-bromo-2-chloro-3-nitrobenzoic acid is a reversible reaction. If water is not effectively removed from the reaction mixture, the equilibrium will not favor the formation of the methyl ester, resulting in a significant amount of unreacted carboxylic acid.

  • Product Loss During Work-up and Purification: The product and its by-products often have similar polarities, which can lead to difficulties in separation and subsequent loss of the desired compound during purification steps like recrystallization or column chromatography.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of both the nitration and esterification reactions. This will help you determine the point of maximum conversion and prevent the formation of degradation products from prolonged reaction times.

  • Optimizing Nitration:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) to minimize the formation of undesired isomers and oxidation by-products.

    • Stoichiometry of Nitrating Agent: Ensure the use of a slight excess of the nitrating agent to drive the reaction to completion, but avoid a large excess which can lead to di-nitrated by-products.

  • Driving Esterification to Completion:

    • Use of Excess Methanol: Employ a large excess of methanol to shift the equilibrium towards the product side.

    • Water Removal: If practical for your scale, use a Dean-Stark apparatus to remove water as it is formed. Alternatively, the use of a dehydrating agent can be considered.

  • Purification Strategy:

    • If you suspect a mixture of isomers, consider using column chromatography with a carefully selected solvent system for separation.

    • For purification by recrystallization, perform solvent screening to find a solvent that provides good separation of the desired product from its impurities.

Question 2: I'm observing unexpected peaks in my 1H NMR and LC-MS spectra. What are the potential by-products I should be looking for?

Answer:

The presence of unexpected peaks in your analytical data is a strong indicator of by-product formation. Based on the reaction mechanism, here are the most likely impurities:

Potential By-products and their Spectroscopic Signatures:

By-product Structure Expected 1H NMR Signature Expected Mass (m/z)
5-bromo-2-chloro-3-nitrobenzoic acid (unreacted starting material)Aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm).280.92 (M-H)-
Methyl 5-bromo-2-chloro-4-nitrobenzoate (regioisomer)Two singlets in the aromatic region.294.93 (M+H)+
Methyl 5-bromo-2-chloro-6-nitrobenzoate (regioisomer)Two doublets in the aromatic region.294.93 (M+H)+
Methyl 3-bromo-2-chloro-5-nitrobenzoate (regioisomer)A different set of aromatic proton signals compared to the desired product.294.93 (M+H)+

Diagnostic Protocol:

  • LC-MS Analysis: This is the most powerful tool for identifying by-products. Look for masses corresponding to the potential isomers and the unreacted starting material.

  • 1H NMR Analysis:

    • Carefully analyze the aromatic region of your 1H NMR spectrum. The desired product should show two distinct aromatic protons. The presence of additional signals in this region suggests the presence of isomers.

    • A broad peak downfield (typically >10 ppm) is indicative of the carboxylic acid proton of the unreacted starting material.

  • Co-injection/Spiking: If you have access to analytical standards of the potential by-products, co-injecting them with your sample in an LC-MS analysis can confirm their presence.

Frequently Asked Questions (FAQs)

What are the most common by-products in the synthesis of this compound and how can I prevent them?

The most common by-products are regioisomers formed during the nitration step and unreacted starting material from the esterification step.

  • Regioisomers: The primary strategy to minimize the formation of regioisomers is to maintain strict temperature control during nitration. Lower temperatures favor the desired kinetic product.

  • Unreacted Starting Material: To minimize unreacted 5-bromo-2-chloro-3-nitrobenzoic acid, drive the Fischer esterification reaction to completion by using a large excess of methanol and, if possible, removing the water by-product.

How do I choose the optimal reaction conditions to minimize by-product formation?
  • Nitration:

    • Temperature: 0-5 °C is generally recommended.

    • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal time. Over-extending the reaction can lead to side reactions.

    • Order of Addition: Slowly add the nitrating mixture to the solution of 5-bromo-2-chlorobenzoic acid in sulfuric acid to maintain temperature control.

  • Esterification:

    • Catalyst: A strong acid catalyst like sulfuric acid is necessary.

    • Solvent: Use methanol as both the reactant and the solvent.

    • Temperature: Refluxing conditions are typically required to achieve a reasonable reaction rate.

What is the best method for purifying the final product?

A combination of recrystallization and column chromatography is often the most effective approach.

  • Recrystallization: This is a good first step to remove the bulk of impurities. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is recommended. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) can effectively separate the desired product from its isomers.

Visualizing Reaction Pathways and Troubleshooting

Reaction Scheme and Potential By-products

reaction_pathway cluster_nitration Nitration Step cluster_esterification Esterification Step A 5-bromo-2-chlorobenzoic acid B This compound (Desired Product) A->B HNO3/H2SO4 (Main Pathway) C Regioisomeric By-products A->C Side Reaction (Suboptimal Conditions) D Di-nitrated By-products A->D Side Reaction (Excess Nitrating Agent) E 5-bromo-2-chloro-3-nitrobenzoic acid F This compound (Desired Product) E->F Methanol/H2SO4 (Forward Reaction) G Unreacted Starting Material F->G Hydrolysis (Reverse Reaction)

Caption: Reaction pathways for the synthesis of this compound, highlighting the formation of potential by-products.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_nmr_lcms Analyze 1H NMR and LC-MS Data start->check_nmr_lcms unreacted_sm Unreacted Starting Material Detected check_nmr_lcms->unreacted_sm Yes isomers Isomeric By-products Detected check_nmr_lcms->isomers Yes optimize_esterification Optimize Esterification: - Increase Methanol Excess - Ensure Water Removal unreacted_sm->optimize_esterification optimize_nitration Optimize Nitration: - Lower Reaction Temperature - Control Stoichiometry isomers->optimize_nitration purification Refine Purification Strategy: - Recrystallization Solvent Screening - Column Chromatography optimize_esterification->purification optimize_nitration->purification end Pure Product, Improved Yield purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the NMR Analysis of Methyl 5-bromo-2-chloro-3-nitrobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of methyl 5-bromo-2-chloro-3-nitrobenzoate and its related derivatives. By understanding the influence of various substituents on the chemical shifts and coupling patterns, researchers can confidently characterize these and similar polysubstituted aromatic compounds.

The Critical Role of Substituents in NMR Spectra

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like substituted benzoates, the electron-donating or electron-withdrawing nature of substituents significantly alters the electron density distribution around the benzene ring, leading to predictable changes in the chemical shifts of both proton and carbon nuclei. Halogens (chloro and bromo) and the nitro group are strongly electron-withdrawing, which generally leads to a deshielding of the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield).

The following sections will detail the experimental protocols for acquiring high-quality NMR data for this class of compounds and present a comparative analysis of the ¹H and ¹³C NMR spectra of several methyl benzoate derivatives. This will provide a framework for interpreting the spectrum of the target molecule, this compound.

Experimental Protocols: Acquiring High-Fidelity NMR Data

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a step-by-step methodology for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra for methyl benzoate derivatives.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single, well-characterized residual solvent peak in the ¹H NMR spectrum (δ ≈ 7.26 ppm) and a triplet in the ¹³C NMR spectrum (δ ≈ 77.16 ppm).

  • Sample Concentration : Dissolve approximately 10-20 mg of the purified methyl benzoate derivative in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak, eliminating the need for an external standard.

NMR Data Acquisition
  • Instrumentation : All spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans : 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width : A spectral width of approximately 12-15 ppm is appropriate for aromatic compounds.

  • ¹³C NMR Parameters :

    • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Spectral Width : A spectral width of 200-250 ppm is standard for most organic molecules.

Comparative NMR Data of Substituted Methyl Benzoates

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 3-Nitrobenzoate [1]8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 2H), 3.93 (s, 3H)164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6
Methyl 3-Chlorobenzoate [1]7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H)165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3
Methyl 3-Bromobenzoate [1]8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J=8.0 Hz, 1H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2
Methyl 4-Chlorobenzoate [1]7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1
Methyl 4-Bromobenzoate [1]7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 128.5, 51.2

Analysis and Interpretation of Substituent Effects

The data presented in the table above provides valuable insights into how different substituents influence the ¹H and ¹³C NMR spectra of methyl benzoate.

¹H NMR Spectral Analysis
  • Methyl Ester Protons : The singlet corresponding to the methyl ester protons (-COOCH₃) consistently appears in the range of δ 3.8-4.0 ppm. The electronic nature of the substituents on the aromatic ring has a minor effect on the chemical shift of these protons.

  • Aromatic Protons : The chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituents.

    • Nitro Group : The strongly electron-withdrawing nitro group in methyl 3-nitrobenzoate causes a significant downfield shift of all aromatic protons compared to unsubstituted methyl benzoate. The proton positioned between the nitro and ester groups (H-2) is the most deshielded, appearing as a singlet at δ 8.76 ppm.[1]

    • Halogens : Chloro and bromo substituents also deshield the aromatic protons, but to a lesser extent than the nitro group. The effect is most pronounced on the protons ortho and para to the halogen.

¹³C NMR Spectral Analysis
  • Carbonyl Carbon : The carbonyl carbon of the ester group typically resonates in the range of δ 164-167 ppm. Its chemical shift is moderately influenced by the substituents on the ring.

  • Aromatic Carbons :

    • Ipso-Carbons : The carbons directly attached to the substituents (ipso-carbons) show the most significant changes in chemical shifts. The carbon attached to the nitro group is strongly deshielded, while the carbons attached to halogens also experience a downfield shift.

    • Ortho, Meta, and Para Carbons : The electronic effects of the substituents are transmitted throughout the aromatic ring, leading to predictable shifts for the other carbons. Electron-withdrawing groups generally cause a downfield shift for the ortho and para carbons.

Predicting the NMR Spectrum of this compound

Based on the analysis of the related compounds, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound.

References

Comparative Guide to LC-MS Methods for Analyzing Methyl 5-bromo-2-chloro-3-nitrobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, robust analytical methods are paramount for reaction monitoring, impurity profiling, and ensuring final product quality. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing the key intermediate, Methyl 5-bromo-2-chloro-3-nitrobenzoate.

The synthesis of this highly functionalized benzene ring is prone to the formation of various impurities, including positional isomers, hydrolysis products, and byproducts from incomplete reactions. Therefore, a stability-indicating analytical method is crucial.[1] This guide will explore a conventional Reversed-Phase (RP) LC-MS method and a faster, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC)-MS method, providing the rationale behind the methodological choices and supporting data to aid in selecting the most appropriate approach for your laboratory's needs.

The Analytical Challenge: Complexity of the Reaction Mixture

The nitration of a halogenated benzoic acid derivative to produce this compound can result in a complex mixture.[2] Potential components include:

  • Starting Materials: Unreacted methyl 2-chloro-5-bromobenzoate.

  • Desired Product: this compound.

  • Positional Isomers: Nitration at other positions on the aromatic ring.

  • Hydrolysis Products: 5-bromo-2-chloro-3-nitrobenzoic acid.

  • Byproducts: Potential for di-nitrated species or other side-reaction products.[3]

An effective analytical method must be able to separate and identify these closely related compounds. LC-MS is the technique of choice due to its combination of high-resolution chromatographic separation and the specificity and sensitivity of mass spectrometric detection.[4][5][6]

Method 1: Robust Reversed-Phase (RP) LC-MS for Comprehensive Profiling

This method prioritizes high-resolution separation to ensure baseline resolution of all potential impurities, making it ideal for in-depth impurity profiling and method validation.

Rationale for Method Design

A C18 stationary phase is selected for its broad applicability in reversed-phase chromatography, offering excellent retention and separation of moderately non-polar compounds like halogenated nitroaromatics.[7][8] The gradient elution allows for the effective separation of compounds with a range of polarities, from the starting materials to the more polar hydrolysis byproducts. The use of formic acid in the mobile phase aids in protonation of the analytes, enhancing their ionization efficiency for positive ion mode mass spectrometry.[9]

Experimental Protocol

Liquid Chromatography:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C

Workflow for Method 1

RP_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s_start Reaction Mixture Aliquot s_dilute Dilute with Acetonitrile/Water (50:50) s_start->s_dilute s_filter Filter (0.22 µm) s_dilute->s_filter lc_inject Inject onto C18 Column s_filter->lc_inject Prepared Sample lc_sep Gradient Elution Separation lc_inject->lc_sep ms_ionize ESI Positive Ionization lc_sep->ms_ionize ms_detect Mass Detection (m/z 100-500) ms_ionize->ms_detect dp_integrate Chromatogram Integration ms_detect->dp_integrate Raw Data dp_identify Peak Identification by m/z dp_integrate->dp_identify dp_quantify Quantification dp_identify->dp_quantify

Caption: Workflow for Robust RP-LC-MS Analysis.

Method 2: High-Throughput UHPLC-MS for Rapid Reaction Monitoring

This method is designed for speed and efficiency, making it ideal for real-time reaction monitoring where rapid feedback on the progress of the synthesis is required.

Rationale for Method Design

The use of a sub-2 µm particle size UHPLC column dramatically increases separation efficiency and allows for much faster flow rates and shorter analysis times without sacrificing resolution significantly for the main components.[10] A shorter, steeper gradient is employed to elute all components of interest in a fraction of the time of the conventional HPLC method. This approach is well-suited for tracking the consumption of starting materials and the formation of the desired product.

Experimental Protocol

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 1 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 400 °C

Workflow for Method 2

UHPLCMS_Workflow cluster_prep_fast Rapid Sample Preparation cluster_analysis_fast UHPLC-MS Analysis cluster_data_fast Real-Time Data Analysis s_start_f Reaction Mixture Aliquot s_dilute_f Dilute with Acetonitrile s_start_f->s_dilute_f s_centrifuge_f Centrifuge s_dilute_f->s_centrifuge_f lc_inject_f Inject onto UHPLC C18 Column s_centrifuge_f->lc_inject_f Supernatant lc_sep_f Fast Gradient Separation lc_inject_f->lc_sep_f ms_ionize_f ESI Positive Ionization lc_sep_f->ms_ionize_f ms_detect_f High-Speed Mass Detection ms_ionize_f->ms_detect_f dp_integrate_f Automated Peak Integration ms_detect_f->dp_integrate_f High-Speed Data dp_monitor_f Monitor Key m/z Ratios dp_integrate_f->dp_monitor_f dp_trend_f Trend Analysis dp_monitor_f->dp_trend_f

Caption: Workflow for High-Throughput UHPLC-MS Analysis.

Performance Comparison

ParameterMethod 1: Robust RP-LC-MSMethod 2: High-Throughput UHPLC-MSJustification
Analysis Time ~25 minutes~7 minutesUHPLC column and faster gradient significantly reduce run time.
Resolution Excellent baseline separation of isomers and byproducts.Good separation of major components, potential for co-elution of minor impurities.Longer column and shallower gradient in Method 1 provide superior resolving power.
Sensitivity High sensitivity, suitable for detecting trace impurities.Very high sensitivity due to sharper peaks from UHPLC.UHPLC provides narrower peaks, leading to a better signal-to-noise ratio.[11]
Solvent Consumption HigherLowerShorter run time and lower flow rate in Method 2 reduce solvent usage.
Ideal Application Final product quality control, impurity identification, method validation.In-process control, reaction kinetics monitoring, high-throughput screening.Method 1 is for detailed analysis, while Method 2 is for rapid decision-making.

Conclusion

The choice between a robust, high-resolution RP-LC-MS method and a high-throughput UHPLC-MS method for analyzing this compound reaction mixtures depends on the specific analytical goal. For comprehensive impurity profiling and quality control, the longer analysis time of the conventional RP-LC-MS method is justified by its superior resolving power. For real-time reaction monitoring where speed is critical, the UHPLC-MS method offers a significant advantage in throughput and efficiency. Both methods, when properly validated, are powerful tools for ensuring the successful synthesis and quality of this important chemical intermediate.[12][13]

References

A Comparative Guide to the Characterization of Impurities in the Synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the control of impurities is a paramount concern that directly impacts the safety and efficacy of the final drug product.[1] Unwanted chemical entities, even at trace levels, can exhibit undesirable pharmacological or toxicological effects.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of impurities.[1] This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities generated during the synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate, a key intermediate in the manufacturing of various pharmaceuticals.[3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental approaches. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Synthetic Pathway and Anticipated Impurities

The synthesis of this compound typically proceeds through a multi-step pathway, primarily involving the nitration of a substituted benzoic acid followed by esterification. Each step presents a potential for the formation of various impurities.

A plausible synthetic route starts with 5-bromo-2-chlorobenzoic acid, which undergoes nitration, followed by esterification.[4]

Step 1: Nitration of 5-bromo-2-chlorobenzoic acid

This electrophilic aromatic substitution is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.[5][6] The directing effects of the existing substituents on the benzene ring (a meta-directing carboxyl group and ortho-, para-directing chloro and bromo groups) influence the regioselectivity of the nitration.

Step 2: Esterification of 5-bromo-2-chloro-3-nitrobenzoic acid

The resulting nitrobenzoic acid is then esterified, commonly with methanol in the presence of an acid catalyst, to yield the final product.

Potential Impurities:

Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1] In this synthesis, the primary focus is on organic impurities, which can include:

  • Starting Materials and Intermediates: Unreacted 5-bromo-2-chlorobenzoic acid.

  • Isomeric Impurities: Due to the directing effects of the substituents, nitration can lead to the formation of positional isomers.

  • Over-nitrated Products: Dinitro derivatives can be formed under harsh reaction conditions.[5]

  • By-products of Esterification: Unreacted 5-bromo-2-chloro-3-nitrobenzoic acid and potential side reactions involving the alcohol.

  • Degradation Products: Compounds formed due to the instability of reactants or products under the reaction conditions.

Below is a visual representation of the synthetic pathway and potential impurity formation points.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation Starting Material 5-bromo-2-chlorobenzoic acid Nitration Nitration (HNO3, H2SO4) Starting Material->Nitration Step 1 Intermediate 5-bromo-2-chloro-3-nitrobenzoic acid Nitration->Intermediate Isomers Isomeric Nitro-products Nitration->Isomers Unreacted_SM Unreacted Starting Material Nitration->Unreacted_SM Over_nitration Dinitro-compounds Nitration->Over_nitration Esterification Esterification (Methanol, H+) Intermediate->Esterification Step 2 Final Product This compound Esterification->Final Product Unreacted_Int Unreacted Intermediate Esterification->Unreacted_Int

Caption: Synthetic pathway and points of impurity introduction.

Comparative Analysis of Analytical Techniques

The effective characterization of impurities requires a multi-pronged analytical approach, often combining chromatographic separation with spectroscopic identification.[7] The choice of technique depends on the nature of the impurity and the analytical objective (detection, quantification, or structural elucidation).[7]

Technique Principle Strengths for this Application Limitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.High resolution for separating isomers and related substances.[7] Excellent for quantification due to the strong UV absorbance of nitroaromatic compounds.[2]Provides no structural information for unknown impurities. Requires reference standards for positive identification.
LC-MS Combines HPLC separation with mass spectrometry.Provides molecular weight information, aiding in the identification of unknown impurities.[8][9] High sensitivity and specificity. Tandem MS (MS/MS) can provide structural fragments for elucidation.[8]Ionization efficiency can vary. Quantification may be less straightforward than HPLC-UV.
GC-MS Chromatographic separation of volatile compounds, with mass spectrometry.Ideal for identifying and quantifying volatile impurities, such as residual solvents.[10][11]Not suitable for non-volatile or thermally labile compounds like the target molecule and its primary impurities without derivatization.[9]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.The most powerful tool for unambiguous structure elucidation of unknown impurities.[12][13][14] Quantitative NMR (qNMR) allows for purity assessment without specific impurity standards.[12]Lower sensitivity compared to mass spectrometry.[12] Complex spectra can arise from mixtures.
FT-IR Spectroscopy Measures the absorption of infrared radiation to identify functional groups.Quick, non-destructive method to confirm the presence of key functional groups (e.g., ester carbonyl, nitro group).[15]Provides limited structural information for complex molecules and is not well-suited for analyzing minor components in a mixture.

Experimental Protocols and Workflows

A systematic workflow is crucial for the efficient characterization of impurities. The following diagram illustrates a typical workflow, starting from initial detection to final structural confirmation.

Caption: Workflow for impurity identification and characterization.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of impurities in a sample of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Rationale: A C18 column provides good retention and separation of the relatively non-polar analyte and its impurities.[16] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Phosphoric acid is used to control the pH and improve peak shape. UV detection at 254 nm is chosen due to the strong absorbance of the aromatic nitro- and chloro-substituted rings.

Protocol 2: LC-MS for Impurity Identification

This protocol is designed to obtain molecular weight and fragmentation data for unknown impurities.

  • LC Conditions: Same as the HPLC-UV method, but replace phosphoric acid with 0.1% formic acid for MS compatibility.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often effective for nitroaromatic compounds.[17]

  • Scan Range: m/z 100-1000.

  • MS/MS Analysis: For peaks of interest, perform data-dependent MS/MS to obtain fragmentation patterns.

Rationale: ESI is a soft ionization technique suitable for polar and semi-polar molecules. Halogenated nitroaromatic compounds can be effectively analyzed in negative ion mode.[18][19] The fragmentation data obtained from MS/MS is crucial for proposing the structure of an unknown impurity.

Protocol 3: NMR Sample Preparation for Structural Elucidation

After isolation of an impurity by preparative HPLC, this protocol outlines the sample preparation for NMR analysis.

  • Fraction Collection: Collect the fractions containing the purified impurity from the preparative HPLC.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilization: Freeze-dry the sample to remove any residual water.

  • Dissolution: Dissolve the dried impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube.

  • Analysis: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Rationale: The choice of deuterated solvent is critical to avoid interfering signals. A comprehensive suite of 2D NMR experiments is necessary to establish the connectivity of atoms within the molecule and unambiguously determine its structure.[13][20]

Conclusion: A Synergistic Approach to Impurity Characterization

The robust characterization of impurities in the synthesis of this compound necessitates a synergistic application of multiple analytical techniques. While HPLC-UV serves as the primary tool for routine impurity profiling and quantification, LC-MS is indispensable for the initial identification of unknown impurities. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard. A thorough understanding of the synthetic process and the potential for impurity formation, combined with a well-designed analytical strategy, is essential for ensuring the quality, safety, and regulatory compliance of pharmaceutical intermediates and the final drug products.

References

A Comparative Spectroscopic Guide to Methyl 5-bromo-2-chloro-3-nitrobenzoate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and chemical research, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability and reproducibility of scientific findings. Positional isomers, such as the various forms of methyl bromo-chloro-nitrobenzoates, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate between these closely related structures is paramount. This guide provides a detailed spectroscopic comparison of methyl 5-bromo-2-chloro-3-nitrobenzoate and its isomers, offering researchers a practical framework for their identification and characterization.

This technical guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural distinctions between these compounds. By understanding the principles behind the expected spectral differences and examining available experimental data, scientists can confidently identify the specific isomer in their samples.

The Importance of Isomer Differentiation

The precise arrangement of substituents on the benzene ring in methyl bromo-chloro-nitrobenzoate isomers can significantly influence their reactivity, biological activity, and toxicological profiles. In drug development, for instance, one isomer may exhibit potent therapeutic effects while another could be inactive or even harmful. Therefore, robust analytical methods for isomer differentiation are not merely a matter of chemical curiosity but a fundamental requirement for safety and efficacy.

Molecular Structures of Key Isomers

To facilitate the spectroscopic comparison, it is essential to visualize the structures of the target compound and its positional isomers. The following diagram illustrates the molecular structures of this compound and three of its potential isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR or prepare as KBr pellet/thin film for IR. NMR ¹H and ¹³C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Compare experimental spectra with predicted patterns and reference data. NMR->Analysis IR->Analysis MS->Analysis

A Comparative Guide to Validating the Structure of Methyl 5-bromo-2-chloro-3-nitrobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Methyl 5-bromo-2-chloro-3-nitrobenzoate is a versatile starting material, and its reaction products often present a challenge in structural elucidation due to the potential for regioisomerism. This guide provides a comparative analysis of key analytical techniques, offering insights into their application for the definitive validation of reaction products derived from this substituted benzoate.

The Challenge: Regioisomerism in Nucleophilic Aromatic Substitution

This compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring towards nucleophilic attack. However, the presence of two distinct halogen leaving groups, bromine and chlorine, at different positions can lead to the formation of regioisomeric products. For instance, reaction with a generic nucleophile (Nu-) could yield two different products, making definitive structural confirmation essential.

A Multi-faceted Approach to Structural Validation

A combination of spectroscopic and spectrometric techniques is crucial for a comprehensive structural analysis.[1][2][3][4][5] This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating with the "gold standard" of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6][7] For distinguishing between potential regioisomers of this compound reaction products, both ¹H and ¹³C NMR are invaluable.[6][7][8]

Key Insights from NMR:

  • ¹H NMR: The chemical shift, splitting pattern (multiplicity), and integration of proton signals provide a wealth of information.[8][9][10] The substitution pattern on the aromatic ring directly influences the coupling constants between adjacent protons, offering clues to the product's structure.[11]

  • ¹³C NMR: The chemical shift of each carbon atom is highly sensitive to its electronic environment.[12][13] The substitution of a halogen with a nucleophile will cause a significant change in the chemical shift of the carbon atom at the site of substitution.

  • 2D NMR Techniques: When one-dimensional spectra are ambiguous, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish proton-proton and proton-carbon correlations, respectively, leaving no doubt as to the connectivity of the molecule.[6]

Table 1: Predicted ¹H NMR Aromatic Region Data for Potential Reaction Products

Product IsomerPredicted Aromatic Proton Signals and Coupling Patterns
Starting Material: this compoundTwo doublets, with a small meta-coupling constant (J ≈ 2-3 Hz)
Product A: Substitution at C2 (Cl replaced)Two doublets, with a small meta-coupling constant (J ≈ 2-3 Hz)
Product B: Substitution at C5 (Br replaced)Two doublets, with a small meta-coupling constant (J ≈ 2-3 Hz)

Note: The exact chemical shifts will depend on the specific nucleophile used.

Experimental Protocol: Acquiring High-Quality NMR Spectra [9][14]

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[14]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H spectrum using a standard pulse sequence.

    • Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.[12]

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[3] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the product, confirming that the desired substitution has occurred.[15]

Key Insights from MS:

  • Molecular Ion Peak (M⁺): The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion, revealing the molecular weight of the compound.[16][17]

  • Isotopic Pattern: The presence of bromine and chlorine atoms in the starting material and potentially in the product gives rise to a characteristic isotopic pattern due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). Observing the change in this pattern can confirm the substitution of a specific halogen.

  • Fragmentation Pattern: The way the molecular ion breaks down into smaller fragment ions can provide clues about the molecule's structure.[16][17][18][19][20]

Table 2: Expected HRMS Data for Starting Material and a Hypothetical Product

CompoundExpected Exact Mass (m/z)Key Isotopic Peaks
Starting Material: C₈H₅BrClNO₄292.9145M+, M+2, M+4
Product (e.g., with -OCH₃): C₉H₈BrNO₅288.9637M+, M+2

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis [21]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[21] The solvent should be of high purity (HPLC grade or higher).[21]

  • Infusion and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF analyzer).[22]

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition from the exact mass.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed structure.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[10][23][24] While not as powerful as NMR for detailed structural elucidation, it serves as an excellent complementary technique.[10]

Key Insights from IR:

  • Nitro Group: Aromatic nitro compounds show two strong and characteristic absorption bands for the NO₂ group, typically in the ranges of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[25][26][27][28]

  • Ester Carbonyl: The C=O stretch of the methyl ester group will be a strong absorption around 1720-1740 cm⁻¹.

  • Aromatic Ring: C-H stretching vibrations for the aromatic ring are usually observed above 3000 cm⁻¹, and C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[26]

The IR spectrum can quickly confirm that the key functional groups (nitro, ester) have been retained in the reaction product.

The Gold Standard: Single-Crystal X-ray Crystallography

When all other techniques fail to provide an unambiguous structure, or for absolute confirmation, single-crystal X-ray crystallography is the definitive method.[29][30][31][32] This technique determines the three-dimensional arrangement of atoms in a crystal, providing an exact molecular structure.[29][31]

Advantages of X-ray Crystallography:

  • Unambiguous Structure Determination: It provides the absolute structure and configuration of the molecule.[29][31][33]

  • Precise Bond Lengths and Angles: It yields highly accurate measurements of molecular dimensions.[29]

Limitations:

  • Crystal Growth: The primary challenge is growing a single crystal of sufficient quality and size (typically 0.1-0.5 mm).[30][32] This can be a time-consuming and sometimes unsuccessful process.

Experimental Workflow: A Synergistic Approach

The following workflow illustrates an efficient and robust process for validating the structure of this compound reaction products.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Absolute Confirmation (If Required) Reaction Reaction of this compound Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification IR IR Spectroscopy (Functional Group Check) Purification->IR MS Low-Resolution MS (Molecular Weight Confirmation) Purification->MS NMR 1D & 2D NMR Spectroscopy (Connectivity & Isomer Determination) IR->NMR MS->NMR HRMS High-Resolution MS (Elemental Composition) NMR->HRMS XRay Single-Crystal X-ray Crystallography NMR->XRay Ambiguous or Requires Absolute Proof Final_Structure Proposed Structure NMR->Final_Structure HRMS->Final_Structure Confirmed_Structure Definitive Structure XRay->Confirmed_Structure

Caption: A validated workflow for structural elucidation.

Conclusion

Validating the structure of reaction products from this compound requires a methodical and multi-technique approach. While NMR and HRMS provide the core data for determining connectivity and elemental composition, IR spectroscopy offers a quick and valuable confirmation of functional group integrity. For cases of ambiguity or the need for absolute proof, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure. By integrating the data from these complementary techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of a starting material is a critical decision point, balancing reactivity, selectivity, cost, and scalability. Methyl 5-bromo-2-chloro-3-nitrobenzoate, a polysubstituted aromatic building block, offers a unique combination of functional handles for complex molecular construction. This guide provides an in-depth analysis of its utility, weighing its chemical benefits against economic considerations and comparing it to viable alternatives.

The Strategic Value of this compound

This compound (CAS: 124371-59-1) is a versatile intermediate, primarily utilized in the construction of complex organic molecules through cross-coupling and nucleophilic substitution reactions.[1][2] Its value lies in the orthogonal reactivity of its substituents:

  • Two Distinct Halogens: The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective, stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling chemoselective transformations.[3][4]

  • Electron-Withdrawing Nitro Group: The strongly deactivating nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of reactions.[4][5]

  • Ester Moiety: The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This combination of features makes it a valuable precursor for the synthesis of highly substituted scaffolds found in pharmaceuticals and other advanced materials.[1]

Cost-Benefit Analysis: A Tale of Two Halogens

The primary consideration for any synthetic chemist is whether the benefits of a reagent justify its cost. Here, we break down the economic and chemical factors to consider when evaluating this compound.

Economic Analysis: The Price of Precision

To provide a clear economic picture, the following table compares the approximate cost of this compound with several commercially available alternatives that could potentially be used in similar synthetic strategies. Prices are normalized to cost per gram for comparison.

CompoundStructureCAS NumberRepresentative Pricing (per gram)
This compound 124371-59-1€30.00[6]
Methyl 3-bromo-5-nitrobenzoate6307-87-5$23.00
Methyl 2,5-dichlorobenzoate2905-69-3€8.23
Methyl 3,5-dibromobenzoate51329-15-8₹240 ($2.87)[7]
Methyl 5-bromo-2-methyl-3-nitrobenzoate220514-28-3Varies by supplier[8][9]

Disclaimer: Prices are based on listed catalog values at the time of this writing and are subject to change. They are intended for comparative purposes only.

From a purely economic standpoint, simpler di-substituted benzoates like Methyl 3,5-dibromobenzoate are significantly cheaper. However, the higher cost of this compound is directly linked to its more complex structure and the synthetic precision it enables. The decision to use this reagent, therefore, hinges on whether the synthetic strategy requires the specific reactivity profile it offers.

Chemical Benefit Analysis: Reactivity and Selectivity as a Dividend

The "benefit" of using this compound is realized in the laboratory through its predictable and selective reactivity. This can translate to higher yields, simpler purifications, and fewer synthetic steps, ultimately saving time and resources.

The differential reactivity of the C-Br and C-Cl bonds is a key advantage. In palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the oxidative addition of the C-Br bond to the palladium catalyst is much more facile than that of the C-Cl bond.[3][4][10][11] This allows for selective coupling at the 5-position (bromine) while leaving the 2-position (chlorine) untouched for a subsequent, different coupling reaction under more forcing conditions.

Chemoselective cross-coupling strategy.

This stepwise approach is invaluable for building complex, unsymmetrical biaryl or aryl-heteroaryl structures, which would be difficult to achieve with a di-bromo or di-chloro starting material due to the potential for statistical mixtures of products.

The potent electron-withdrawing effect of the nitro group, positioned ortho and para to the halogen atoms, significantly lowers the electron density of the aromatic ring. This makes the ring susceptible to attack by nucleophiles.[5] In SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The nitro group at the 3-position can effectively stabilize the negative charge developed during the attack at the 2-position (chlorine).

While the C-Cl bond is generally less reactive in cross-coupling, it can be a suitable leaving group in SNAr, especially when activated by an ortho nitro group. This provides an alternative reaction pathway to functionalize the 2-position.

Case Study: Synthesis of Trametinib Intermediate

A practical application of this compound is in the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[12][13][14] While detailed, step-by-step industrial syntheses with yields are often proprietary, the patent literature points to the use of related structures in the construction of the core pyridopyrimidine scaffold. The likely role of a precursor like 5-bromo-2-chloro-3-nitrobenzoic acid (the hydrolyzed form of the methyl ester) is to introduce the substituted aniline fragment via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

G A This compound B Hydrolysis (e.g., NaOH, H2O/MeOH) A->B Step 1 C 5-bromo-2-chloro-3-nitrobenzoic acid B->C D Amide Coupling or Buchwald-Hartwig Amination C->D Step 2 E Key Trametinib Intermediate D->E

Plausible synthetic route to a Trametinib precursor.

In this context, the chloro group at the 2-position is activated by the ortho nitro group, making it a prime site for displacement by an amine. The bromo group at the 5-position can then be used in a subsequent Suzuki coupling to introduce another aryl fragment, demonstrating the strategic value of this building block.

Experimental Protocols

To provide a practical context, the following are representative, detailed methodologies for key transformations.

Representative Protocol: Suzuki-Miyaura Coupling (Selective at C-Br)

This protocol is a general guideline for the selective coupling at the more reactive C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol: Buchwald-Hartwig Amination (Selective at C-Br)

This protocol outlines a typical procedure for selective amination at the C-Br position.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine and this compound.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Conclusion and Outlook

This compound is a premium reagent whose cost is justified by the high degree of synthetic control it offers. Its capacity for chemoselective, stepwise functionalization via orthogonal C-Br/C-Cl reactivity is a significant asset in the synthesis of complex, polysubstituted aromatic compounds. While cheaper alternatives exist for simpler synthetic targets, they lack the precision that this building block provides.

For research and development professionals, the decision to employ this compound should be based on a careful analysis of the synthetic route. If the target molecule requires the construction of an unsymmetrical, highly substituted core, the initial investment in this reagent can lead to significant downstream savings in terms of yield, purity, and the number of synthetic steps. As such, it represents a powerful tool for chemists to have at their disposal, enabling the efficient construction of the next generation of pharmaceuticals and advanced materials.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 5-bromo-2-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 5-bromo-2-chloro-3-nitrobenzoate

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound (CAS No. 124371-59-1). This molecule is a valuable intermediate in pharmaceutical and fine chemical synthesis, but its combination of halogen and nitro functional groups necessitates a cautious and informed approach.[1]

The toxicological properties of this specific compound have not been fully investigated.[2][3] Therefore, this protocol is grounded in a conservative assessment, synthesizing data from structurally similar halogenated nitroaromatic compounds and established principles of laboratory safety. We will operate under the assumption that the compound is, at a minimum, an irritant to the eyes, skin, and respiratory system, and handle it as a substance with unknown long-term effects.

Hazard Identification and Risk Assessment

This compound is a solid, likely a fine powder.[4] Based on data from analogous compounds, it is classified as causing skin and eye irritation and may cause respiratory irritation.[2][5]

  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.

  • Key Hazards:

    • Skin Irritation (Category 2): Direct contact may cause redness, itching, or inflammation.[2] Contaminated clothing must be removed and washed before reuse.[2][5]

    • Serious Eye Irritation (Category 2): The fine powder can be abrasive and irritating to the eyes, requiring immediate and prolonged rinsing if contact occurs.[2][5]

    • Respiratory Irritation (STOT Single Exposure, Category 3): Inhalation of dust can irritate the respiratory tract.[2][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]

  • Thermal Decomposition: High temperatures or fire can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place. Their purpose is to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable, as it prevents the inhalation of fine dust particles and contains any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][5]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed, located close to the workstation.[2][7]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

Protection Area Required PPE Specifications and Rationale
Eye & Face Safety Goggles & Face ShieldSafety goggles forming a seal around the eyes are mandatory to protect against dust.[6] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] When there is a risk of splashing (e.g., during dissolution or reaction quench), a full-face shield must be worn over the goggles.[6][8]
Hand Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against incidental contact and splashes.[6][9] Always inspect gloves for tears or holes before use. For prolonged handling or immersion, consult a glove compatibility chart. Change gloves immediately if they become contaminated.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[6][10]
Respiratory NIOSH-Approved RespiratorA respirator is required when dusts are generated, especially if engineering controls may not be sufficient.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if irritation is experienced.[3][6]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->prep_ppe prep_sds Review SDS & Protocol prep_sds->prep_eng handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Procedure Complete clean_dispose Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose clean_ppe Doff & Dispose of Contaminated PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Weighing and Dissolving

This step-by-step procedure provides guidance for a common laboratory task, integrating the safety measures discussed.

  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

    • Place a spill pad on the surface of the fume hood.

    • Gather all necessary equipment: spatula, weigh boat/paper, beaker or flask, and the chosen solvent.

  • Weighing (Inside Fume Hood):

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat on a tared analytical balance.

    • Perform all transfers slowly and deliberately to avoid creating dust.[5]

    • Once the desired mass is obtained, securely close the primary container.

  • Dissolution (Inside Fume Hood):

    • Carefully transfer the weighed solid from the weigh boat into the designated beaker or flask.

    • Add the solvent to the vessel, aiming the stream at the side of the glass to avoid splashing.

    • If necessary, use a magnetic stirrer to facilitate dissolution. Do not heat without a proper risk assessment for the solvent being used.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in a dedicated, sealed hazardous waste container.[5]

    • Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Remove gloves and dispose of them in the hazardous waste container, followed by washing your hands thoroughly with soap and water.

Spill Management and Emergency Procedures

Spill:

  • Evacuate: Alert others and evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[6]

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2][3] Do not add water, as this may create a more difficult-to-manage slurry.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][5] Get medical advice if skin irritation occurs.[2]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • Ingestion: Clean mouth with water and seek immediate medical attention.[2] Do not induce vomiting.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Do not empty into drains.[2][3]

By integrating these engineering controls, PPE standards, and procedural steps, you can confidently and safely utilize this compound in your research endeavors, building a culture of safety that protects you, your colleagues, and your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-chloro-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-chloro-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.